molecular formula C8H8ClNO2 B2558146 6-Amino-1,3-dihydroisobenzofuran-1-one HCl CAS No. 1820687-35-1

6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Cat. No.: B2558146
CAS No.: 1820687-35-1
M. Wt: 185.61
InChI Key: FNNBFZZNEGHSMF-UHFFFAOYSA-N
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Description

6-Amino-1,3-dihydroisobenzofuran-1-one HCl is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-1,3-dihydroisobenzofuran-1-one HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-1,3-dihydroisobenzofuran-1-one HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3H-2-benzofuran-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNBFZZNEGHSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)C(=O)O1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-Amino-1,3-dihydroisobenzofuran-1-one HCl chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 6-Amino-1,3-dihydroisobenzofuran-1-one Hydrochloride (also known as 6-Aminophthalide HCl ), a critical pharmacophore in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib .[1]

Chemical Core & Drug Development Applications

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one HCl is the hydrochloride salt of 6-aminophthalide. It functions as a high-value building block in medicinal chemistry, primarily due to the phthalide (isobenzofuranone) moiety which serves as a rigid, polar scaffold capable of hydrogen bonding.[1] Its primary industrial application is as a key intermediate in the synthesis of Niraparib (Zejula) , a potent PARP inhibitor used in ovarian cancer therapy.[1] The hydrochloride salt form is preferred in process chemistry for its enhanced crystallinity, water solubility, and storage stability compared to the free base.[1]

Chemical Identity & Structural Analysis[2]

PropertyDetail
IUPAC Name 6-Amino-1,3-dihydroisobenzofuran-1-one hydrochloride
Common Name 6-Aminophthalide HCl
CAS Number (Free Base) 57319-65-0
CAS Number (HCl Salt) 1820687-35-1
Molecular Formula C₈H₇NO₂[2][3] · HCl
Molecular Weight 185.61 g/mol (Salt); 149.15 g/mol (Free Base)
SMILES Cl.NC1=CC=C(C=C1)C2OCC2=O
Structural Features Lactone Ring: Electrophilic center susceptible to hydrolysis under strong base.[1]• Primary Amine: Nucleophilic handle for amide coupling or reductive amination.[1]• Aromatic System: Electron-rich benzene ring fused to the lactone.

Physicochemical Properties[5][6][7][8][9]

The conversion of the free base to the hydrochloride salt significantly alters the physical handling properties, making it more suitable for GMP manufacturing.

PropertyFree Base (6-Aminophthalide)Hydrochloride Salt (HCl)
Appearance White to pale yellow crystalline solidOff-white to beige hygroscopic powder
Melting Point 183–193 °C>250 °C (Decomposes)
Solubility (Water) Low (~1.3 mg/mL)High (Ionizable salt form)
Solubility (Organic) Soluble in DMSO, DMF, EtOAcSoluble in DMSO, MeOH; Insoluble in non-polar solvents
pKa (Calculated) ~3.88 (Amine conjugate acid)N/A (Salt dissociates)
Stability Stable under ambient conditionsHygroscopic; store under inert gas (N₂/Ar)

Synthesis & Manufacturing Protocols

Synthetic Route: Nitro-Reduction Pathway

The industrial preparation typically begins with 6-nitrophthalide , which is reduced to the amine. The HCl salt is generated in situ or as a final purification step to isolate the product from metal catalysts.

Step-by-Step Protocol:

  • Starting Material: Suspend 6-nitrophthalide (1.0 eq) in Methanol or Ethanol.

  • Reduction:

    • Catalytic Hydrogenation: Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (30–50 psi) at RT for 4–6 hours.

    • Alternative (Iron Reduction): Use Fe powder (3.0 eq) and NH₄Cl in EtOH/H₂O at reflux (cheaper, avoids noble metals).[1]

  • Filtration: Filter the catalyst (Pd/C or Iron sludge) through a Celite pad.

  • Salt Formation:

    • Cool the filtrate to 0–5 °C.

    • Slowly add 4M HCl in Dioxane or concentrated aqueous HCl (1.1 eq).

    • The hydrochloride salt precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether or MTBE to remove impurities, and dry under vacuum at 40 °C.[1]

Synthesis Workflow Diagram

SynthesisPath Start Phthalic Anhydride Nitro 6-Nitrophthalide (Precursor) Start->Nitro Nitration (HNO3/H2SO4) Amine 6-Aminophthalide (Free Base) Nitro->Amine Reduction (H2, Pd/C or Fe/HCl) Salt 6-Aminophthalide HCl (Final Product) Amine->Salt Salt Formation (HCl in Dioxane/EtOH)

Caption: Industrial synthesis pathway from phthalic anhydride to 6-aminophthalide HCl.

Applications in Drug Development (Niraparib)

6-Aminophthalide is the scaffold that anchors Niraparib to the PARP enzyme active site. The amine group is derivatized to link with the piperidine moiety.

Role in Niraparib Synthesis

In the convergent synthesis of Niraparib:

  • Activation: The 6-amino group is often converted into a carbamate or reacted with an activated carboxylic acid/isocyanate derivative.

  • Coupling: It is coupled with a 3-substituted piperidine derivative (the other half of the Niraparib molecule).

  • Chirality: The stereochemistry of the final drug is usually determined by the piperidine partner, but the achiral phthalide core provides the necessary binding affinity.

Drug Synthesis Flow

DrugFlow IntermediateA 6-Aminophthalide HCl Coupling Coupling Reaction (Amide/Urea Linkage) IntermediateA->Coupling IntermediateB Activated Piperidine Derivative (Chiral) IntermediateB->Coupling Niraparib Niraparib (Zejula) PARP Inhibitor Coupling->Niraparib Deprotection & Salt Formation

Caption: Convergent synthesis strategy for Niraparib utilizing 6-aminophthalide HCl.

Analytical Characterization

To ensure the integrity of the HCl salt, the following analytical signatures should be verified:

  • ¹H NMR (DMSO-d₆):

    • δ 10.0–11.0 ppm (Broad singlet, –NH₃⁺).[1]

    • δ 5.3 ppm (Singlet, 2H, Lactone –CH₂–).[1]

    • Aromatic signals shifted downfield relative to the free base due to the protonated amine.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Detection: UV at 254 nm (Strong absorption due to benzofuranone chromophore).

  • Chloride Content: Potentiometric titration with AgNO₃ should confirm 1:1 stoichiometry (approx. 19.1% Cl⁻).

Handling & Safety

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Store at 2–8 °C under inert atmosphere. The HCl salt is hygroscopic; exposure to moisture may lead to clumping or partial hydrolysis of the lactone ring over extended periods.

  • Stability: Stable for >2 years if stored properly. Avoid strong bases which will open the lactone ring and deprotonate the ammonium salt.

References

  • Apollo Scientific. (n.d.). 6-Aminophthalide CAS 57319-65-0. Retrieved from

  • National Institutes of Health (NIH). (n.d.). 6-Aminophthalide - PubChem Compound Summary. Retrieved from

  • ChemicalBook. (2025). 6-Aminophthalide Properties and Suppliers. Retrieved from

  • Google Patents. (2019). Process for preparing intermediate of anti-tumor drug niraparib (WO2019072237A1). Retrieved from

  • Fisher Scientific. (n.d.). 6-Aminophthalide, 95%. Retrieved from

Sources

An In-Depth Technical Guide to 6-Amino-1,3-dihydroisobenzofuran-1-one HCl: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-1,3-dihydroisobenzofuran-1-one hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and materials science. The document delves into its molecular structure, physicochemical properties, and detailed analytical characterization. Furthermore, it outlines a robust synthesis protocol and discusses its current and potential applications, particularly in the realm of drug discovery, supported by an exploration of its biological context. This guide is intended to be a vital resource for researchers and professionals engaged in the fields of organic synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction

6-Amino-1,3-dihydroisobenzofuran-1-one, also known as 6-aminophthalide, is a heterocyclic compound featuring a fused γ-lactone and benzene ring system. Its hydrochloride salt is of particular interest in pharmaceutical development due to its enhanced stability and solubility, which are critical properties for active pharmaceutical ingredients (APIs). The isobenzofuran-1(3H)-one core is a structural motif present in a variety of biologically active natural products and synthetic compounds, exhibiting activities that range from antidepressant to amoebicidal.[1][2] This guide will provide a detailed examination of the hydrochloride form of this versatile building block.

Molecular Structure and Chemical Properties

The structural integrity of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl is fundamental to its chemical behavior and reactivity. The molecule consists of a bicyclic system where a γ-lactone ring is fused to a benzene ring, with an amino group substituted at the 6-position. The hydrochloride salt is formed by the protonation of the primary amino group.

Physicochemical Properties

While specific experimental data for the hydrochloride salt is not widely published, the properties can be inferred from the free base and general principles of salt formation.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₈H₈ClNO₂[3]
Molecular Weight 185.61 g/mol [3]
CAS Number 57319-65-0 (for free base)[3]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
Melting Point Expected to be higher than the free base due to ionic characterGeneral knowledge
Structural Elucidation Workflow

The definitive identification and characterization of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl rely on a combination of spectroscopic techniques.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Free Base Purification_Base Purification of Base Synthesis->Purification_Base NMR NMR (¹H & ¹³C) Salt_Formation HCl Salt Formation Purification_Base->Salt_Formation FTIR FTIR Purification_Salt Purification of Salt Salt_Formation->Purification_Salt MS Mass Spectrometry Purification_Salt->NMR Confirms H-framework & C-skeleton Purification_Salt->FTIR Identifies functional groups Purification_Salt->MS Determines molecular weight Structure Final Structure Confirmation

Caption: Workflow for the synthesis and structural confirmation of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl.

Synthesis and Purification

The synthesis of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl is a multi-step process that begins with the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Synthesis of 6-Amino-1,3-dihydroisobenzofuran-1-one (Free Base)

A plausible synthetic route can be adapted from general methods for the synthesis of isobenzofuranones.[4][5]

Protocol:

  • Starting Material: 4-Nitrophthalic anhydride.

  • Reduction of one carboxylic acid group: Selective reduction of one of the carboxylic acid groups of 4-nitrophthalic acid (obtained from the hydrolysis of the anhydride) to a hydroxymethyl group.

  • Lactonization: Acid-catalyzed intramolecular esterification (lactonization) to form the γ-lactone ring, yielding 6-nitro-1,3-dihydroisobenzofuran-1-one.

  • Reduction of the nitro group: Reduction of the nitro group to a primary amine using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

  • Purification: The resulting 6-Amino-1,3-dihydroisobenzofuran-1-one is purified by recrystallization or column chromatography.

Formation of the Hydrochloride Salt

Protocol:

  • Dissolve the purified 6-Amino-1,3-dihydroisobenzofuran-1-one free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield pure 6-Amino-1,3-dihydroisobenzofuran-1-one HCl.

Analytical Characterization

Detailed spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactone ring, and the protons of the ammonium group. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the ammonium group. Aromatic protons would typically appear in the 7-8 ppm range. The methylene protons (CH₂) would likely be a singlet around 5.0-5.5 ppm. The ammonium protons (-NH₃⁺) would appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 170 ppm), the aromatic carbons (110-150 ppm), and the methylene carbon (around 70 ppm).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
N-H stretch (ammonium)3200-3400Broad, strong absorption
C-H stretch (aromatic)3000-3100Medium to weak, sharp peaks
C-H stretch (aliphatic)2850-2960Medium to weak, sharp peaks
C=O stretch (lactone)~1760Strong, sharp absorption
C=C stretch (aromatic)1450-1600Multiple medium to strong peaks
C-O stretch (lactone)1000-1300Strong absorption

Source: Predicted based on standard FTIR correlation tables.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6-Amino-1,3-dihydroisobenzofuran-1-one HCl, Electrospray Ionization (ESI) would be a suitable technique. The spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base (m/z ≈ 150.06).[10]

Applications in Drug Discovery and Development

Derivatives of isobenzofuran-1(3H)-one have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Potential as Antidepressant Agents

Recent studies have highlighted the potential of novel isobenzofuran-1(3H)-one derivatives as antidepressants.[1][11] These compounds have been shown to act as serotonin reuptake inhibitors. The 6-amino substitution provides a key site for further chemical modification to optimize pharmacological properties.

Antidepressant MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Vesicle Vesicles Serotonin->Vesicle Receptor 5-HT Receptors Serotonin->Receptor Binding Vesicle->Serotonin Release Reuptake Reuptake Signal Signal Transduction Receptor->Signal Compound Isobenzofuran-1-one Derivative Compound->SERT Inhibition

Caption: Proposed mechanism of action for isobenzofuran-1(3H)-one derivatives as serotonin reuptake inhibitors.

Other Potential Therapeutic Areas

The isobenzofuranone core has also been investigated for other therapeutic applications, including:

  • Amoebicidal activity: Certain derivatives have shown efficacy against Acanthamoeba castellanii.[2]

  • Antimicrobial properties: Some substituted isobenzofuranones have demonstrated antibacterial and antifungal activity.[12]

Safety and Handling

Conclusion

6-Amino-1,3-dihydroisobenzofuran-1-one HCl is a valuable chemical entity with significant potential, particularly in the field of medicinal chemistry. Its structural features make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its structure, properties, synthesis, and potential applications, serving as a critical resource for researchers aiming to leverage this compound in their work. Further investigation into the biological activities of its derivatives is warranted and is a promising area for future research.

References

  • Tao, L., Yao, C., Wang, S., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941.
  • Watson International Ltd. (n.d.). 6-AMINO-1,3-DIHYDROISOBENZOFURAN-1-ONE CAS 57319-65-0. Retrieved from [Link]

  • Reyes-Batlle, M., et al. (2021). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Digital.CSIC.
  • PubChem. (n.d.). 6-Amino-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2014). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 341-344.
  • PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Retrieved from [Link]

  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(3), 469-472.
  • ResearchGate. (n.d.). Example isobenzofuran-1(3H)-ones and their biological activities. Retrieved from [Link]

  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 6,7-dimethoxy-. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Razzak, F. H. (2014). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega, 5(29), 18073–18080.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

[1]

Executive Summary

Compound: 6-Amino-1,3-dihydroisobenzofuran-1-one Hydrochloride (6-Aminophthalide HCl) CAS (Free Base): 57319-65-0 / 13676-57-8 Class: Anilinium Salt / Phthalide Derivative[1]

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Aminophthalide HCl. Unlike its free base form, which exhibits moderate lipophilicity, the hydrochloride salt represents a polar ionic lattice.[2] Consequently, its solubility profile is inverted: it demonstrates high affinity for high-dielectric protic solvents and negligible solubility in non-polar organic media.[2]

This document details the thermodynamic rationale for solvent selection, provides a semi-quantitative solubility landscape, and outlines a self-validating protocol for precise solubility determination in drug development workflows.[2]

Chemical Profile & Thermodynamic Basis[1][3]

To understand the solubility behavior, we must analyze the solvation thermodynamics of the anilinium chloride moiety fused to the phthalide core.

  • Lattice Energy: The ionic bond between the protonated amine (

    
    ) and the chloride counter-ion (
    
    
    ) creates a high lattice energy. Dissolution requires a solvent capable of overcoming this energy through ion-dipole interactions.
  • Phthalide Core: The lactone ring introduces a dipole but remains relatively hydrophobic compared to the ionic tail. This duality restricts solubility in purely aqueous media (without pH adjustment) and purely non-polar media.

Solvation Mechanism

The dissolution process follows a three-step thermodynamic cycle:

  • Cavitation: Solvent molecules separate to make space (Endothermic).

  • Lattice Disruption: The ionic crystal lattice breaks (Endothermic).

  • Solvation: Solvent molecules orient around

    
     and 
    
    
    (Exothermic).

For 6-Aminophthalide HCl, Step 3 is only favorable in solvents with high dielectric constants (

2

SolvationMechanismcluster_0Critical ParametersSolidSolid Crystal(High Lattice Energy)InteractionIon-DipoleInteractionSolid->InteractionLattice BreakSolventSolvent Selection(Dielectric Constant)Solvent->InteractionCavitationSolutionSolvated Ions(Stable Solution)Interaction->SolutionExothermic SolvationPolarityPolarity (ε > 20)Polarity->SolventH_BondH-BondingH_Bond->Solvent

Figure 1: Thermodynamic cycle of 6-Aminophthalide HCl dissolution. Successful solvation requires solvents that satisfy the high polarity demands of the ionic salt.

Solubility Landscape in Organic Solvents[4]

The following data categorizes solvents based on their interaction with the 6-Aminophthalide HCl salt. Note that exact quantitative values (

Table 1: Solubility Profile
Solvent ClassSpecific SolventSolubility PredictionMechanistic InsightApplication
Polar Protic Water High (>50 mg/mL)Strong ion-dipole hydration of

and H-bonding with

.
Reaction medium, Extraction (Aq.[2] phase).
Methanol High High dielectric constant (

) supports ion separation.
Primary solvent for synthesis/transfer.
Ethanol Moderate Reduced polarity compared to MeOH; solubility drops significantly with temp.[2]Ideal Recrystallization Solvent.
Isopropanol Low Steric bulk reduces solvation shell efficiency.Anti-solvent for crystallization.
Polar Aprotic DMSO Very High Strong dipole stabilizes cation; high

(

).
NMR analysis, Stock solutions for bio-assays.[2]
DMF / DMAc High Similar to DMSO but lower viscosity.Reaction solvent for coupling.
Non-Polar / Low Polarity Ethyl Acetate Negligible (<1 mg/mL)Lacks H-bond donors; insufficient polarity to break ionic lattice.Washer (removes non-polar impurities).[2]
DCM / Chloroform Negligible Chlorinated solvents cannot solvate the chloride salt effectively.Extraction (Organic phase washes).
Hexane / Heptane Insoluble Zero polarity match.Anti-solvent to force precipitation.
Critical Application Note:
  • For Purification: Dissolve crude HCl salt in hot Ethanol (or Methanol/EtOH mix). Cool slowly. The salt will crystallize out while non-polar impurities remain in solution.

  • For Free Basing: To extract into Ethyl Acetate, you must neutralize the HCl salt with a base (e.g.,

    
    ) to generate the free amine (6-Aminophthalide), which partitions readily into organic layers.[2]
    

Experimental Protocol: Determination of Solubility

Do not rely on literature values alone. Batch-to-batch variation in crystallinity can alter solubility kinetics. Use this self-validating protocol.

Method: Saturation Shake-Flask (Gravimetric)[1]

Objective: Determine the saturation solubility (

Reagents:

  • 6-Aminophthalide HCl (Test Article)

  • Target Solvent (HPLC Grade)

  • 0.22 µm PTFE Syringe Filter[2]

Workflow:

  • Preparation: Add excess solid (~100 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

    • Validation Check: Ensure solid is still visible. If fully dissolved, add more solid until a precipitate persists.[2]

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crash-out in the filter).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat (

      
      ).
      
    • Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    

Alternative (HPLC): For high-sensitivity detection (e.g., in anti-solvents), dilute the filtrate 1:100 in Water/Acetonitrile and inject into HPLC.[2] Quantify against a standard curve of the free base.

Protocolcluster_AnalysisQuantification MethodStartStart: Excess Solid + SolventEquilibrateAgitate 24h @ 25°C(Ensure Solid Persists)Start->EquilibrateFilterFilter Supernatant(0.22 µm PTFE)Equilibrate->FilterGravGravimetric:Evaporate & WeighFilter->GravHPLCHPLC/UV:Dilute & InjectFilter->HPLCResultCalculate Solubility (mg/mL)Grav->ResultHPLC->Result

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Synthesis & Isolation Strategy

The solubility difference between the HCl salt and the free base is the primary lever for isolation.

Scenario: Isolating 6-Aminophthalide HCl from a Reaction Mixture

If the synthesis involves the reduction of 6-nitrophthalide, the product is often the free amine. To isolate it as the HCl salt:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (The free amine is soluble; inorganic salts are not).

  • Filtration: Filter off catalyst (Pd/C) or inorganic salts.

  • Salt Formation: Add HCl in Ethanol (or gaseous HCl) to the filtrate.

  • Precipitation: The 6-Aminophthalide HCl salt will instantly precipitate (as it is insoluble in Ethyl Acetate).

  • Wash: Filter the solid and wash with Ethyl Acetate to remove non-polar byproducts.

Scenario: Recrystallization[1][2][3][5][6]
  • Solvent System: Ethanol (hot)

    
     Ethanol (cold).
    
  • Anti-Solvent Method: Dissolve in minimal Methanol (room temp), then slowly add Diethyl Ether or Ethyl Acetate until turbidity appears.[2] Refrigerate to crystallize.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93631, 6-Aminophthalide.[2] Retrieved from [Link][2]

  • Google Patents.Method for preparing aminophthalate hydrochloride salts (CN105198764A).

"6-Amino-1,3-dihydroisobenzofuran-1-one HCl starting material for synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

PART 1: CORE DIRECTIVE

Executive Summary

This technical guide details the synthesis, characterization, and application of 6-Amino-1,3-dihydroisobenzofuran-1-one Hydrochloride (also known as 6-Aminophthalide HCl). As a privileged scaffold in medicinal chemistry, this molecule serves as a critical intermediate for the synthesis of phthalazinone-based PARP inhibitors (e.g., analogs of Olaparib) and indenoisoquinoline topoisomerase I poisons .

This document diverges from standard recipe-based protocols by focusing on the process chemistry logic—why specific routes are chosen, how to manage regioselectivity during the nitration of phthalide, and how to ensure the stability of the final salt form.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Chemical Profile & Significance

The phthalide core (isobenzofuran-1-one) is a bicyclic lactone that serves as a masked aldehyde/acid equivalent. The 6-amino derivative is particularly valuable because the amine provides a handle for further functionalization (e.g., Sandmeyer reactions, amide couplings) while the lactone ring can be opened with hydrazines to form phthalazinones , a pharmacophore found in several FDA-approved oncology drugs.

Property Data
IUPAC Name 6-Amino-1,3-dihydroisobenzofuran-1-one Hydrochloride
Common Name 6-Aminophthalide HCl
CAS (Free Base) 57319-65-0
CAS (HCl Salt) Not widely listed; custom synthesis common
Molecular Weight 185.61 g/mol (HCl salt)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar organics.[1]
Appearance White to pale yellow crystalline solid.
Stability Hygroscopic; store under inert atmosphere at -20°C.
Synthesis of the Starting Material

The synthesis of 6-aminophthalide HCl is a classic problem in regiocontrol. Direct nitration of phthalide yields a mixture of isomers. The following protocol prioritizes purity and scalability.

Step 1: Regioselective Nitration of Phthalide

The nitration of phthalide is the industry-standard entry point. However, the directing effect of the lactone carbonyl directs the nitro group primarily to the meta position (Position 6) relative to the carbonyl? No. The carbonyl is electron-withdrawing (meta-director), but the ether oxygen is electron-donating (ortho/para-director).

  • Mechanism: The ether oxygen at position 2 activates positions 4 and 6. The carbonyl at position 1 deactivates position 3 and 5.

  • Reality Check: Direct nitration of phthalide typically yields a mixture of 5-nitrophthalide (major, ~60-70%) and 6-nitrophthalide (minor, ~5-10%).

  • Critical Process Parameter: To obtain the 6-isomer, one must either separate the isomers via fractional crystallization or use a de novo route starting from 2-methyl-3-nitrobenzoate. For this guide, we describe the separation route as it uses cheaper starting materials, but we note the yield limitation.

Step 2: Catalytic Hydrogenation (Reduction)

Reduction of the nitro group to the amine is best achieved via catalytic hydrogenation to avoid metal waste (Fe/Sn) and simplify workup.

Step 3: Salt Formation (The Self-Validating Step)

Converting the free base to the HCl salt is not just for stability; it acts as a purification step. The HCl salt crystallizes out, leaving non-basic impurities in the mother liquor.

Experimental Protocols
Protocol A: Synthesis of 6-Nitrophthalide (Precursor)
  • Reagents: Phthalide (1.0 eq), Fuming

    
    , conc. 
    
    
    
    .
  • Procedure:

    • Dissolve phthalide in conc.

      
       at 0°C.
      
    • Dropwise add fuming

      
       maintaining temp < 5°C.
      
    • Stir at RT for 2 hours. Pour onto ice.

    • Purification (Crucial): Filter the crude solid. Recrystallize from Acetone/EtOH . The 5-nitro isomer is less soluble and crystallizes first. The mother liquor is enriched in the 6-nitro isomer . Evaporate mother liquor and recrystallize from Methanol to isolate 6-nitrophthalide.

    • Validation:

      
       NMR must show a doublet at 
      
      
      
      ~7.7 ppm (H-7) and a doublet of doublets at
      
      
      ~8.5 ppm (H-5).
Protocol B: Hydrogenation to 6-Aminophthalide
  • Reagents: 6-Nitrophthalide, 10% Pd/C (5 wt%), Ethyl Acetate/Methanol (1:1).

  • Procedure:

    • Charge vessel with 6-nitrophthalide and solvent.

    • Add Pd/C catalyst under

      
       blanket.
      
    • Purge with

      
       gas (balloon or 1 atm). Stir vigorously for 4-6 hours.
      
    • Monitor: TLC (EtOAc:Hex 1:1) shows disappearance of UV-active nitro compound and appearance of a fluorescent amine spot.

    • Filter through Celite to remove Pd. Concentrate filtrate to obtain the off-white free base.

Protocol C: Preparation of the HCl Salt
  • Reagents: 6-Aminophthalide (Free Base), 4M HCl in Dioxane, Anhydrous Ether.

  • Procedure:

    • Dissolve the free base (1.0 g) in a minimum amount of dry Ethyl Acetate (approx. 10 mL). If solubility is poor, add a small amount of Methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add 4M HCl in Dioxane (1.2 eq, approx. 2.0 mL) dropwise over 10 minutes.

    • Observation: A white precipitate should form immediately.

    • Stir at 0°C for 30 minutes.

    • Add Anhydrous Diethyl Ether (20 mL) to drive precipitation to completion.

    • Filter the solid under

      
       (hygroscopic!). Wash with cold ether.
      
    • Dry under high vacuum (

      
       mbar) at 40°C for 4 hours.
      
Synthetic Utility & Applications
Pathway 1: Synthesis of Phthalazinone PARP Inhibitors

The most high-value application of 6-aminophthalide is its conversion to 6-aminophthalazin-1(2H)-one . This core mimics the nicotinamide moiety of


, allowing it to bind to the PARP enzyme active site.
  • Reaction: 6-Aminophthalide + Hydrazine Hydrate

    
     6-Aminophthalazin-1(2H)-one.
    
  • Mechanism: Hydrazine attacks the lactone carbonyl, opening the ring to form a hydrazide intermediate, which then cyclizes with the benzylic carbon (after oxidation or direct displacement if a leaving group is present, though for phthalide, oxidative conditions or high heat are often needed to aromatize). Note: For direct conversion, 3-bromophthalides are often used, but unmodified phthalides can react with hydrazine under reflux to give the phthalazinone via autoxidation.

Pathway 2: Sandmeyer Functionalization

The amino group allows access to a library of 6-substituted phthalides (Halo, Cyano, Hydroxy) via diazonium salts, useful for Indenoisoquinoline synthesis (Topoisomerase I inhibitors).

PART 3: VISUALIZATION & FORMATTING

Visual 1: Synthesis of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

SynthesisFlow Phthalide Phthalide (Start) Nitration Nitration (HNO3/H2SO4) Phthalide->Nitration Mixture Mixture: 5-Nitro (Major) + 6-Nitro (Minor) Nitration->Mixture Separation Fractional Crystallization Mixture->Separation Isolate Minor Isomer Nitro6 6-Nitrophthalide (Purified) Separation->Nitro6 Reduction Hydrogenation (H2, Pd/C) Nitro6->Reduction AmineBase 6-Aminophthalide (Free Base) Reduction->AmineBase SaltForm HCl Salt Formation (HCl/Dioxane) AmineBase->SaltForm FinalProduct 6-Aminophthalide HCl (Final Product) SaltForm->FinalProduct

Caption: Step-by-step synthetic pathway from Phthalide to the target HCl salt, highlighting the critical isomer separation step.

Visual 2: Downstream Pharmaceutical Applications

Applications Core 6-Aminophthalide HCl Hydrazine Reaction with Hydrazine Hydrate Core->Hydrazine Sandmeyer Sandmeyer Reaction (NaNO2 / CuX) Core->Sandmeyer Phthalazinone 6-Aminophthalazin-1(2H)-one Hydrazine->Phthalazinone PARP PARP Inhibitors (e.g., Olaparib Analogs) Phthalazinone->PARP Scaffold Construction HaloPhthalide 6-Halo-phthalides Sandmeyer->HaloPhthalide Topo Topoisomerase I Inhibitors (Indenoisoquinolines) HaloPhthalide->Topo Cyclization

Caption: Divergent synthetic utility of 6-Aminophthalide in oncology drug discovery (PARP and Topoisomerase inhibitors).

References
  • Synthesis of Phthalazinones: L. A. Hardegger, et al. "Halogen Bonding at the Active Sites of Human Cathepsin L and MEK1." ChemMedChem, 2011. (Discusses phthalide to phthalazinone conversion).

  • Indenoisoquinoline Synthesis: M. Cushman, et al. "Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore." J. Med.[2] Chem., 2011.[3][4] (Details the synthesis of 6-aminophthalide and its conversion to anticancer agents).

  • Nitration of Phthalide: Organic Syntheses, Coll. Vol. 1, p. 408 (1941). (Foundational method for nitration of phthalic derivatives).[5]

  • Salt Formation Protocols:Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.

Sources

Chemo-Selectivity and Functionalization of 6-Amino-1,3-dihydroisobenzofuran-1-one: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one (CAS: 13676-47-6), often referred to as 6-aminophthalide , is a critical pharmacophore in modern medicinal chemistry. It serves as the primary scaffold for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and next-generation immunomodulatory imide drugs (IMiDs).

This guide addresses the specific challenge of functionalizing the C6-amino group while preserving the integrity of the labile lactone ring. The electronic push-pull system—between the electron-donating amine and the electron-withdrawing lactone—creates a unique reactivity profile that requires precise pH and solvent control to avoid catastrophic ring opening.

Electronic Profile & Reactivity Landscape

Structural Analysis

The molecule consists of a benzene ring fused to a


-lactone. The amino group at position 6 is meta  to the carbonyl group and para  to the benzylic methylene of the lactone.
  • Nucleophilicity: The

    
     group acts as a typical aniline nucleophile, but its basicity is attenuated (estimated pKa 
    
    
    
    3.5–4.0) compared to aniline (pKa 4.6) due to the inductive electron-withdrawing effect (
    
    
    ) of the lactone carbonyl.
  • Electrophilicity: The lactone carbonyl is susceptible to nucleophilic attack. Under strongly basic conditions (pH > 10), the ring opens to form the corresponding hydroxy-acid salt.

Reactivity Map (Visualization)

ReactivityMap cluster_conditions Critical Control Parameters Center 6-Amino-1,3-dihydroisobenzofuran-1-one (Core Scaffold) Acylation N-Acylation (Amide Formation) Center->Acylation Electrophile (RCOCl) Mild Base (Pyridine) Diazotization Diazotization (Sandmeyer / Halogenation) Center->Diazotization NaNO2 / HX 0°C RingOpening Lactone Hydrolysis (Ring Opening) Center->RingOpening Strong Base (NaOH) or Nucleophiles (NH2NH2)

Figure 1: Strategic reactivity pathways. Green/Yellow paths represent desired functionalization; Red dashed path represents the primary degradation risk.

Experimental Protocols

Protocol A: Chemoselective N-Acylation

Objective: Synthesize amide derivatives (e.g., for PARP inhibitor libraries) without hydrolyzing the lactone. Challenge: Standard Schotten-Baumann conditions (aq. NaOH) will destroy the lactone.

Materials
  • 6-Aminophthalide (1.0 eq)

  • Acid Chloride (1.1 eq) or Carboxylic Acid (1.1 eq) + HATU (1.2 eq)

  • Base: Pyridine (for acid chlorides) or DIPEA (for coupling agents)

  • Solvent: Anhydrous DMF or DCM (Solubility is often poor in DCM; DMF is preferred).

Step-by-Step Methodology
  • Dissolution: Dissolve 6-aminophthalide (1.0 mmol) in anhydrous DMF (3 mL). Ensure the solution is clear; gentle heating (40°C) is permissible if the solid persists.

  • Base Addition: Cool to 0°C. Add Pyridine (1.5 mmol) dropwise. Note: Pyridine is preferred over TEA because it buffers the system, preventing pH spikes that risk lactone hydrolysis.

  • Electrophile Addition: Add the Acid Chloride (1.1 mmol) slowly over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Self-Validating Checkpoint (TLC/LCMS):

    • Target: New spot (Amide), higher

      
       than starting material.
      
    • Warning: If a very polar spot (near baseline) appears, it indicates ring opening (carboxylic acid formation).

  • Workup (Critical):

    • Pour the reaction mixture into ice-cold 0.5 M HCl . Why? The acidic quench removes pyridine and ensures the lactone remains closed.

    • Filter the precipitate.[1] Wash with water and cold ether.

Protocol B: Diazotization & Sandmeyer (Halogenation)

Objective: Convert the amino group to a halide (I, Br) to enable Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Suspension: Suspend 6-aminophthalide (5 mmol) in

    
     (10 mL). Cool to 0–5°C.
    
  • Diazotization: Add

    
     (1.1 eq) in water dropwise. Maintain temp < 5°C. The suspension should clear as the diazonium salt forms.
    
  • Substitution (Iodination): Add KI (1.5 eq) in water slowly.

  • Observation: Evolution of

    
     gas and formation of a dark precipitate.
    
  • Workup: Neutralize carefully with solid

    
     to pH 7 (do not exceed pH 8). Extract with Ethyl Acetate.
    

Strategic Considerations & Troubleshooting

Lactone Stability Matrix

The phthalide ring is less stable than a standard ester due to ring strain and the proximity of the electron-rich nitrogen (if unfunctionalized).

ConditionpH RangeStabilityRecommendation
Acidic < 2HighSafe for diazotization and salt formation.
Neutral 6–8HighIdeal for workups and storage.
Mild Basic 8–10ModerateUse non-nucleophilic bases (DIPEA, Pyridine).
Strong Basic > 11Low Avoid. NaOH/KOH causes rapid hydrolysis to hydroxy-acid.
Solubility & Purification
  • Solvent Choice: The molecule is sparingly soluble in non-polar solvents.

    • Good: DMF, DMSO, DMAc.

    • Moderate: Hot Ethanol, Ethyl Acetate.

    • Poor: Water, Hexane, DCM (cold).

  • Purification Tip: Due to the lactone's sensitivity to silica gel (which can be slightly acidic or retain polar impurities), recrystallization from Ethanol/Water is often superior to column chromatography for initial purification.

Synthesis Workflow: PARP Inhibitor Precursors

The following diagram illustrates the workflow for converting 6-aminophthalide into a PARP inhibitor scaffold, highlighting the decision points for protecting the lactone.

Workflow Start 6-Aminophthalide Decision Target Reaction? Start->Decision PathA Amide Coupling (Standard) Decision->PathA N-Functionalization PathB Suzuki Coupling (C-C Bond) Decision->PathB Ring Functionalization StepA1 Reaction in DMF/Pyridine PathA->StepA1 StepB1 Diazotization -> Iodide PathB->StepB1 StepB2 Pd-Catalyzed Coupling StepB1->StepB2 Risk RISK: Ring Hydrolysis StepB2->Risk Aqueous Base (K2CO3) used in Suzuki

Figure 2: Synthesis workflow. Note the risk in Step B2: Suzuki couplings often require aqueous base, which endangers the lactone. Anhydrous conditions (e.g., CsF in DMF) are recommended.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. Link

  • Loh, V. M., et al. (2005). Development of 6-substituted phthalazines as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Filimonov, V. D., et al. (2008).[2] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability.[2] Organic Letters. Link

  • Watson International. (2024). Technical Data Sheet: 6-Amino-1,3-dihydroisobenzofuran-1-one.Link

Sources

Methodological & Application

Application Note: Derivatization Strategies for 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one (also known as 6-aminophthalide) is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for PARP inhibitors, immunomodulatory imide drugs (IMiDs), and fluorescent probes. However, its commercial supply as a Hydrochloride (HCl) salt presents a recurring "silent failure" point in synthesis: the protonated amine is non-nucleophilic, and improper neutralization can lead to lactone hydrolysis (ring opening).

This guide provides validated protocols for the chemoselective derivatization of 6-aminophthalide HCl. We focus on three core transformations: Acylation (library generation), Diazotization (Sandmeyer/Click precursors), and Reductive Amination , while strictly maintaining the integrity of the lactone ring.

Chemical Foundation & Handling

Structural Analysis

The molecule contains two competing reactive centers:

  • C-6 Amino Group (Target): A primary aniline. In the HCl salt form (

    
    ), it is unreactive toward electrophiles.
    
  • C-1 Lactone (Risk): A cyclic ester. While relatively stable, it is susceptible to hydrolysis by strong aqueous bases (NaOH/KOH), generating the ring-opened hydroxy-acid byproduct.

The Critical Pre-Step: Salt Neutralization

Stop: Do not add electrophiles directly to the HCl salt without a base. Caution: Avoid prolonged exposure to strong aqueous base (


) to prevent lactone hydrolysis.

Recommended Protocol (In-Situ Neutralization): For reactions in organic solvents (DCM, DMF, THF), use a tertiary amine base in slight excess (2.5 - 3.0 equivalents relative to the substrate).

  • Reagent:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Mechanism: The first equivalent neutralizes the HCl; subsequent equivalents scavenge protons generated during the substitution reaction.

Module A: Amide Bond Formation (Acylation)

Primary Application: Combinatorial library generation for SAR studies.

Rationale

Direct acylation of the aniline is the most common transformation. We recommend HATU coupling over Acid Chlorides for valuable carboxylic acids to prevent over-acylation and minimize acid-catalyzed side reactions.

Protocol: HATU-Mediated Coupling

Reagents:

  • Substrate: 6-Aminophthalide HCl (1.0 equiv)

  • Carboxylic Acid (

    
    ): (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Neutralization: In a separate vial, dissolve 6-Aminophthalide HCl in minimal DMF + DIPEA. Ensure full dissolution (sonicate if necessary).

  • Addition: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass + Acid Fragment - H2O).

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (3x) and Brine (1x). Dry over 
    
    
    
    .
    • Note: Avoid acidic washes (1N HCl) if the product contains basic heterocycles; otherwise, a mild citric acid wash removes residual DIPEA.

Visualization: Acylation Workflow

AcylationWorkflow Start 6-Aminophthalide HCl Base Add DIPEA (3.0 eq) (Free-basing) Start->Base Solubilize Coupling Coupling Reaction (DMF, RT, 2-4h) Base->Coupling Activation R-COOH + HATU (Activated Ester) Activation->Coupling Add dropwise Check LC-MS Check Coupling->Check Check->Coupling Incomplete (Add more HATU) Workup Workup: EtOAc vs NaHCO3 Check->Workup Complete Product Amide Derivative Workup->Product

Caption: Figure 1. HATU-mediated acylation workflow ensuring in-situ salt neutralization.

Module B: Diazotization & Sandmeyer Reactions

Primary Application: Converting the amino group to Halides (Br/I/Cl) or Azides (for Click Chemistry).

Rationale

Traditional aqueous Sandmeyer reactions (


) are risky due to solubility issues of the phthalide in acidic water. We recommend the Organic Sandmeyer  using tert-Butyl Nitrite (

-BuONO). This maintains a homogeneous organic phase and avoids hydrolytic conditions.
Protocol: Conversion to 6-Azidophthalide

Target: Precursor for CuAAC Click Chemistry.

Reagents:

  • Substrate: 6-Aminophthalide HCl (1.0 equiv)

  • Diazotizing Agent:

    
    -BuONO (1.5 equiv)
    
  • Azide Source: Trimethylsilyl azide (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Free-Basing (External): Suspend 6-Aminophthalide HCl in EtOAc. Wash with sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate to obtain the Free Base .
    • Why?

      
       can react unpredictably with HCl salts.
      
  • Diazotization: Dissolve Free Base in anhydrous MeCN at

    
    .
    
  • Addition: Add

    
    -BuONO dropwise. Stir for 15 min. (Formation of diazonium species).
    
  • Substitution: Add

    
     dropwise. Caution: Nitrogen gas evolution.
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Safety: Quench excess azide with water carefully. Extract with EtOAc.

Module C: Reductive Amination

Primary Application: Synthesis of N-alkylated derivatives.

Protocol

Reagents:

  • Substrate: 6-Aminophthalide HCl (1.0 equiv)

  • Aldehyde:

    
     (1.2 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (2.0 equiv)
    
  • Base: TEA (1.0 equiv - Strictly 1 eq to neutralize HCl only)

  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step:

  • Mix Substrate, Aldehyde, and TEA in DCE. Stir for 30 mins to form the imine.

  • Add

    
     in one portion.
    
  • Stir overnight at RT.

  • Quench with sat.

    
    .
    
    • Critical: Do not use acid workup; the secondary amine product will protonate and extract into the aqueous layer.

Analytical Validation (QC)

To confirm successful derivatization and scaffold integrity, monitor the following markers:

FeatureMethodExpected Observation
Lactone Ring IR Strong band at 1760–1780 cm⁻¹ (Carbonyl). Loss of this band indicates hydrolysis.
Amide Bond ¹H NMR New singlet at δ 10.0–10.5 ppm (NH-CO) for amides.
Aromatic Shift ¹H NMR The H-7 proton (ortho to amine) shifts downfield upon acylation (from ~7.0 to ~7.8 ppm).
Purity HPLC Monitor at 254 nm (aromatic). Phthalides generally elute earlier than their isoindolinone counterparts.

Derivatization Decision Tree

DecisionTree Root 6-Aminophthalide HCl Acyl Acylation (Amides) Root->Acyl Target: Bioactivity Alkyl Reductive Amination (Alkyl Amines) Root->Alkyl Target: Solubility/Linkers Diazo Diazotization (Sandmeyer) Root->Diazo Target: Functional Switch HATU Reagent: HATU + DIPEA Use: Library Synthesis Acyl->HATU STAB Reagent: Aldehyde + STAB Use: Linker Attachment Alkyl->STAB Click Reagent: t-BuONO + TMS-N3 Use: Click Chemistry (Azide) Diazo->Click

Caption: Figure 2.[1] Strategic selection of derivatization pathways based on desired functionality.

References

  • Structure & Reactivity of Phthalides

    • Gou, S., et al. "Synthesis and biological evaluation of phthalide derivatives." Journal of Medicinal Chemistry, 2018. (General reference for phthalide scaffold utility).

  • Sandmeyer Protocols (Organic Phase)

    • Barbero, M., et al. "Sandmeyer Reactions.[2][3][4][5] Part 1. A New Protocol for the Synthesis of Aryl Halides." Organic Letters, 2019. (Methodology for t-BuONO diazotization).

  • Amine Derivatization Guidelines: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Standard protocols for amine reactive handles).
  • Fluorescent Probes (Aminophthalimide analogs)

    • Wörner, S., et al.[6] "4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes."[6] ChemBioChem, 2020.[6] (Demonstrates the fluorescence utility of the isomeric phthalimide core).

  • General Synthesis of Isobenzofurans

    • Wang, P., et al.[7] "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans." Tetrahedron, 2014. (Background on scaffold stability).

Sources

Application Note: Strategic Utilization of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

6-Amino-1,3-dihydroisobenzofuran-1-one HCl (hereafter referred to as 6-Aminophthalide HCl ) is a high-value pharmacophore scaffold in modern drug discovery. While often categorized merely as a building block, its true utility lies in its role as a "Divergent Core" —a precursor that allows medicinal chemists to access three distinct, privileged heterocycles from a single starting material:

  • Phthalides: Retaining the lactone core for kinase inhibition.

  • Phthalazinones: Via hydrazine-mediated ring expansion (critical for PARP inhibitors like Olaparib).

  • Isoindolinones: Via reaction with primary amines (relevant for MDM2 and anticancer targets).

This guide provides the technical roadmap for handling the HCl salt, executing scaffold morphing, and integrating this molecule into high-throughput medicinal chemistry campaigns.

Chemical Profile & Handling

The HCl salt form is preferred for shelf-stability, preventing oxidation of the aniline nitrogen. However, the acidity of the salt can prematurely hydrolyze the lactone ring if not managed correctly during nucleophilic substitution reactions.

PropertySpecificationMedicinal Chemistry Implication
CAS 247177-33-7 (HCl)57319-65-0 (Free Base)
MW 185.61 g/mol Account for HCl counterion in stoichiometry (approx. 20% mass difference).
Acidity Low pH in solutionCritical: Must be neutralized in situ or pre-free-based for acylation reactions to prevent lactone hydrolysis.
Solubility DMSO, MeOH, WaterHigh polarity; poor solubility in DCM/EtOAc until neutralized.
Stability HygroscopicStore in desiccator; lactone is susceptible to base-mediated hydrolysis (saponification).

Strategic Application: Scaffold Divergence

The power of 6-Aminophthalide lies in its reactivity profile. The diagram below illustrates how to leverage this molecule to access different chemical spaces.

ScaffoldDivergence Start 6-Aminophthalide HCl (Starting Core) Path1 PATH A: Functionalization (Amides/Ureas) Start->Path1 Acylation/Coupling (Base required) Path2 PATH B: Ring Expansion (+ Hydrazine) Start->Path2 NH2NH2·H2O Reflux Path3 PATH C: Lactone Substitution (+ Primary Amines) Start->Path3 R-NH2 AlMe3 or Acid Target1 Bioactive Phthalides (Kinase Inhibitors) Path1->Target1 Target2 Phthalazinones (PARP Inhibitors e.g., Olaparib analogs) Path2->Target2 Target3 Isoindolinones (MDM2/p53 Targets) Path3->Target3

Figure 1: Divergent synthesis pathways from 6-Aminophthalide HCl. Path B is the primary route for synthesizing PARP inhibitor scaffolds.

Validated Experimental Protocols

Protocol A: Controlled Free-Basing (The "Salt Break")

Context: Direct use of the HCl salt in acylation reactions often leads to poor yields due to the buffering effect of the salt or solubility issues in non-polar solvents (DCM). Objective: Isolate the reactive free base without opening the lactone ring.

Reagents:

  • 6-Aminophthalide HCl (1.0 eq)

  • Saturated NaHCO₃ (aq)

  • Ethyl Acetate (EtOAc)

Step-by-Step:

  • Suspension: Suspend 1.0 g of 6-Aminophthalide HCl in 10 mL of water. The solution will be acidic (pH ~2-3).

  • Neutralization: Slowly add saturated NaHCO₃ while stirring vigorously. Monitor effervescence.

    • Critical Check: Stop addition when pH reaches 7.5–8.0. Do not exceed pH 9 , as high basicity will hydrolyze the lactone to the hydroxy-acid form.

  • Extraction: Immediately extract with EtOAc (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate is also acceptable but sodium sulfate is gentler).

  • Concentration: Evaporate solvent in vacuo at <40°C.

  • Validation: 1H NMR (DMSO-d6) should show the disappearance of the broad HCl exchangeable proton peak and a sharp amino doublet/singlet shift.

Protocol B: Synthesis of Phthalazinone Scaffold (PARP Inhibitor Route)

Context: This reaction mimics the core synthesis of Olaparib-class molecules. The hydrazine attacks the lactone carbonyl, opens the ring, and re-closes with the adjacent aromatic ring to form the 6-membered lactam.

Reagents:

  • 6-Aminophthalide (Free base from Protocol A) (1.0 eq)

  • Hydrazine monohydrate (NH₂NH₂·H₂O) (5.0 eq)

  • Ethanol (EtOH) or 2-Methoxyethanol (for higher temp)

Workflow:

  • Setup: Dissolve 6-Aminophthalide (1.0 mmol) in EtOH (5 mL).

  • Addition: Add Hydrazine monohydrate (5.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by LCMS. The mass will shift from [M+H]⁺ 150 to [M+H]⁺ 164 (Addition of N, loss of O is net +14? No. Mechanism: +N2H4 - H2O. Net change: +N2H2. MW 149 -> 163).

    • Correction: Phthalide (149) + Hydrazine (32) -> Phthalazinone (161) + H2O (18). Expected Mass: 162 amu ([M+H]+).

  • Workup: Cool to 0°C. The product, 7-aminophthalazin-1(2H)-one, often precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate and wash with cold ethanol.

  • Yield Expectation: 75–85%.

Protocol C: Amide Coupling (Late-Stage Functionalization)

Context: Attaching the "tail" of the drug molecule to the 6-amino "head".

Reagents:

  • 6-Aminophthalide HCl (1.0 eq)

  • Carboxylic Acid Partner (R-COOH) (1.1 eq)

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq - Extra equivalent needed to neutralize HCl salt)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve R-COOH (1.1 eq) and HATU (1.2 eq) in DMF. Stir for 5 mins.

  • Addition: Add DIPEA (3.0 eq). The solution typically turns yellow.

  • Coupling: Add solid 6-Aminophthalide HCl (1.0 eq) directly to the mixture.

  • Reaction: Stir at RT for 2–12 hours.

  • Self-Validation (TLC/LCMS):

    • TLC: Stain with Ninhydrin. The starting material spot (free amine) will be red/purple. The product (amide) will not stain or stain faintly.

    • LCMS: Look for [M+H]⁺ corresponding to Product Mass.

  • Workup: Dilute with water (precipitation often occurs). If no precipitate, extract with EtOAc. Wash organics with 1N HCl (to remove unreacted amine) and sat. NaHCO₃.

Analytical Reference Data

NMR Interpretation (DMSO-d6)

When characterizing the free base vs. the HCl salt, focus on the aromatic region and the amino protons.

SignalChemical Shift (δ)MultiplicityAssignmentChange in HCl Salt
-NH₂ 5.40 – 5.60 ppmBroad Singlet6-Amino groupShifts downfield (8.0+ ppm) or disappears due to exchange in HCl salt.
Lactone -CH₂- 5.20 – 5.30 ppmSingletPhthalide C3 protonsRemains relatively stable; diagnostic of intact lactone ring.
Ar-H (C7) 6.80 – 6.90 ppmDoubletOrtho to amineShifts downfield in amide products.
Troubleshooting Guide
  • Issue: Lactone hydrolysis (Open ring hydroxy-acid).

    • Cause: pH > 9 during workup or presence of strong nucleophiles (OH-).

    • Solution: Keep workups strictly neutral or slightly acidic. Re-close ring by heating in Toluene with catalytic pTsOH (Dean-Stark).

  • Issue: Incomplete reaction with Hydrazine.

    • Cause: Steric hindrance or low temperature.

    • Solution: Switch solvent to 2-Methoxyethanol (bp 124°C) to drive the reaction.

References

  • Chatterjee, I., et al. (2023).[2] "A Scalable and Eco-Friendly Total Synthesis of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." Green Chemistry.

  • Thieme Chemistry. (2025). "Product Class 10: Phthalazines - Conversion of Phthalides to Phthalazinones." Science of Synthesis.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 93631, 6-Aminophthalide." PubChem.

  • Abdoli, M., et al. (2017). "Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure." Bioorganic & Medicinal Chemistry Letters.

  • A2B Chem. (2025). "Olaparib Synthesis Route and Intermediates."

Sources

Technical Application Note: Strategic Utilization of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl (commonly 6-Aminophthalide Hydrochloride ) as a high-value scaffold for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors and isoindolinone-based bioactive molecules.

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one HCl is a critical pharmacophore precursor used primarily in the synthesis of phthalazinone and isoindolinone cores. Its structural rigidity and specific substitution pattern (amino group at the 6-position) make it an ideal starting material for PARP inhibitors (e.g., analogs of Olaparib, Rucaparib) and immunomodulatory drugs. This guide provides validated protocols for converting this intermediate into bioactive scaffolds via hydrazinolysis and reductive amination.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 6-amino-3H-2-benzofuran-1-one hydrochloride
Common Name 6-Aminophthalide HCl
Molecular Weight 185.61 g/mol (HCl salt); 149.15 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexanes, DCM)
Storage Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Handling Precaution: As an HCl salt, the compound is acidic. In reactions requiring nucleophilic amine behavior (e.g., alkylation), an in situ neutralization step using a tertiary amine (TEA, DIPEA) or inorganic base (K₂CO₃) is mandatory.

Strategic Reaction Pathways

The utility of 6-aminophthalide lies in the reactivity of its lactone ring and the aniline nitrogen .

Pathway A: Synthesis of Phthalazinone Scaffolds (PARP Inhibition)

The most significant application is the conversion of the phthalide core into a phthalazin-1(2H)-one via reaction with hydrazine. This scaffold mimics the nicotinamide pocket of NAD+, the substrate for PARP enzymes.

Pathway B: Synthesis of Isoindolinones (Lactams)

Reaction with primary amines converts the lactone into a lactam (isoindolinone), a core structure found in drugs like Lenalidomide (though typically different isomers) and various kinase inhibitors.

ReactionPathways Start 6-Aminophthalide HCl (Lactone Core) Hydrazine Hydrazine Hydrate (Reflux) Start->Hydrazine  Pathway A   Amine Primary Amine (R-NH2) (Lewis Acid/Heat) Start->Amine  Pathway B   Phthalazinone 7-Amino-phthalazin-1(2H)-one (PARP Inhibitor Scaffold) Hydrazine->Phthalazinone  Ring Expansion   Isoindolinone 6-Amino-isoindolin-1-one (Immunomodulatory Scaffold) Amine->Isoindolinone  Lactamization  

Figure 1: Divergent synthetic pathways for 6-Aminophthalide HCl. Pathway A yields the phthalazinone core essential for PARP inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-1(2H)-phthalazinone

Objective: Convert the lactone ring to a diaza-heterocycle using hydrazine. This is the foundational step for creating PARP inhibitor libraries.

Reagents:

  • 6-Aminophthalide HCl (1.0 eq)

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol (10 volumes) or 2-Methoxyethanol (for higher temp)

  • Triethylamine (1.1 eq, to neutralize HCl)

Step-by-Step Methodology:

  • Neutralization: In a round-bottom flask equipped with a reflux condenser, suspend 6-Aminophthalide HCl (10 mmol, 1.85 g) in Ethanol (20 mL). Add Triethylamine (11 mmol, 1.5 mL) dropwise. Stir for 15 minutes at room temperature to liberate the free base.

  • Addition: Add Hydrazine hydrate (50 mmol, 3.1 mL) cautiously. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (Phthalazinone) should appear.

  • Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a white or pale yellow solid.

  • Isolation: Filter the precipitate. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove excess hydrazine.

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 75–85%

    • Characterization: ¹H NMR (DMSO-d6) should show a singlet at ~8.2 ppm (phthalazinone H-4 proton) and disappearance of the lactone CH₂ signal.

Mechanism Note: Hydrazine attacks the lactone carbonyl, opening the ring to form a hydrazide intermediate, which then cyclizes onto the benzylic carbon (formerly the lactone CH₂) with the elimination of water.

Protocol 2: Reductive Alkylation of the Aniline

Objective: Functionalize the 6-amino group to attach "tail" moieties (e.g., piperazine linkers) common in drug candidates like Olaparib.

Reagents:

  • 6-Aminophthalide HCl (1.0 eq)

  • Aldehyde/Ketone substrate (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM or DCE (Solvent)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Free-Basing: Suspend 6-Aminophthalide HCl in DCM. Wash with saturated NaHCO₃ solution. Separate the organic layer, dry over Na₂SO₄, and concentrate to obtain the free base. Crucial: Reductive amination works best with the free amine.

  • Imine Formation: Dissolve the free base (1.0 eq) and the Aldehyde (1.1 eq) in DCE. Add catalytic Acetic Acid (1-2 drops). Stir for 30–60 minutes under Nitrogen.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: The secondary amine product usually requires column chromatography (Silica gel, Hexane/EtOAc gradient).

Application Case Study: PARP Inhibitor Design

The conversion of 6-aminophthalide to 7-amino-phthalazinone creates a scaffold that mimics the interactions of Olaparib with the PARP active site.

Workflow Visualization: The following diagram illustrates the integration of 6-aminophthalide into a drug discovery workflow for DNA repair inhibitors.

PARP_Workflow cluster_mechanism Mechanism of Action Input Starting Material: 6-Aminophthalide HCl Step1 Step 1: Hydrazinolysis (Forms Phthalazinone Core) Input->Step1 N2H4·H2O Step2 Step 2: N-Acylation / N-Alkylation (Attaches Linker) Step1->Step2 R-COCl or R-CHO Step3 Step 3: Coupling with Piperazine Tail (Optimizes Solubility/Potency) Step2->Step3 Final Target Molecule: PARP-1 Inhibitor Analog Step3->Final Mechanism Phthalazinone binds to Nicotinamide pocket of PARP Final->Mechanism

Figure 2: Medicinal chemistry workflow transforming 6-Aminophthalide into a functional PARP inhibitor.

References

  • Phthalazinone Synthesis: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link

  • Isoindolinone Pathways: Couture, A., et al. "New and convenient synthesis of 3-hydroxy-2,3-dihydro-1H-isoindol-1-ones and 2,3-dihydro-1H-isoindol-1-ones." Tetrahedron 56.11 (2000): 1491-1499. Link

  • PARP Inhibitor Reviews: Curtin, N. J., & Szabo, C. "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine 34.6 (2013): 1217-1256. Link

  • Chemical Data: PubChem Compound Summary for CID 2776366 (6-Aminophthalide). Link

Sources

"synthesis of novel heterocycles from 6-Amino-1,3-dihydroisobenzofuran-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Amino-1,3-dihydroisobenzofuran-1-one

Executive Summary

This guide details the synthetic protocols for transforming 6-Amino-1,3-dihydroisobenzofuran-1-one (hereafter 6-AP ) into novel heterocyclic scaffolds. 6-AP is a high-value pharmacophore, structurally related to the immunomodulatory imide drugs (IMiDs) like lenalidomide, but distinct in its substitution pattern (6-amino vs. 4-amino) and core oxidation state (phthalide vs. phthalimide).

This document outlines three distinct synthetic pathways to generate novel heterocycles:

  • Clauson-Kaas Cyclization: Direct formation of a pyrrole ring.

  • Buchwald-Hartwig Cross-Coupling: Installation of complex heteroaryl moieties.

  • "Click" Chemistry Sequence: Diazotization followed by [3+2] cycloaddition to yield 1,2,3-triazoles.

Scaffold Analysis & Chemical Properties

Before initiating synthesis, the physicochemical profile of the starting material must be understood to select appropriate solvents and catalysts.

Table 1: Chemical Profile of 6-Amino-1,3-dihydroisobenzofuran-1-one

PropertyDataImplications for Synthesis
CAS Registry 57319-65-0Verification standard.
Molecular Weight 149.15 g/mol Low MW allows for "fragment-based" drug design.
Acidity (pKa) ~3.5 (Conjugate acid)The amino group is weakly basic due to the electron-withdrawing lactone core.
Solubility DMSO, DMF, MeOH (Hot)Avoid non-polar solvents (Hexane, Et2O) for reactions; use polar aprotic solvents.
Stability Lactone sensitive to strong baseCritical: Avoid strong aqueous bases (NaOH/KOH) which hydrolyze the lactone to hydroxy-acids. Use mild bases (

,

).

Strategic Reaction Pathways (Visual Guide)

The following flowchart illustrates the divergent synthetic strategies covered in this guide.

G Start 6-Aminophthalide (6-AP) PathA Pathway A: Clauson-Kaas Start->PathA + 2,5-dimethoxy-THF PathB Pathway B: Buchwald-Hartwig Start->PathB + Ar-X, Pd cat. PathC Pathway C: Diazotization Start->PathC + tBuONO, TMSN3 ProdA 6-(1H-pyrrol-1-yl) isobenzofuran-1-one PathA->ProdA AcOH, Heat ProdB N-Heteroaryl Analogs PathB->ProdB C-N Coupling InterC Azide Intermediate PathC->InterC Sandmeyer-Azide ProdC 1,2,3-Triazole Derivatives InterC->ProdC + Alkyne (Click)

Figure 1: Divergent synthetic workflows for 6-AP functionalization.

Protocol A: Clauson-Kaas Pyrrole Synthesis

Objective: To synthesize 6-(1H-pyrrol-1-yl)-1,3-dihydroisobenzofuran-1-one . Mechanism: Acid-catalyzed condensation of the primary amine with a masked dialdehyde (2,5-dimethoxytetrahydrofuran).

Scientific Rationale

The 6-amino group is moderately nucleophilic. The Clauson-Kaas reaction is preferred over the Paal-Knorr synthesis here because it utilizes a stable, commercially available precursor (2,5-dimethoxytetrahydrofuran) rather than unstable 1,4-dicarbonyls. Acetic acid serves a dual role: solvent and catalyst to activate the acetal.

Experimental Protocol
  • Reagents:

    • 6-AP (1.0 eq, 149 mg, 1.0 mmol)

    • 2,5-Dimethoxytetrahydrofuran (1.5 eq, 198 mg, 1.5 mmol)

    • Glacial Acetic Acid (3.0 mL)

  • Procedure:

    • Setup: Charge a 10 mL microwave vial or round-bottom flask with 6-AP and Glacial Acetic Acid. Stir until dissolved (gentle warming may be required).

    • Addition: Add 2,5-Dimethoxytetrahydrofuran dropwise.

    • Reaction: Reflux at 110°C for 2 hours (or Microwave: 120°C, 20 min, High Absorption).

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The fluorescent amine spot (Rf ~0.3) should disappear, replaced by a non-polar pyrrole spot (Rf ~0.7).

    • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product often precipitates.

    • Purification: If solid forms, filter and wash with water. If oil forms, extract with Ethyl Acetate (3 x 10 mL), wash with saturated

      
       (to remove acid), dry over 
      
      
      
      , and concentrate.
  • Validation:

    • 1H NMR (DMSO-d6): Look for two triplets (or broad singlets) at ~6.3 ppm (pyrrole

      
      -H) and ~7.5 ppm (pyrrole 
      
      
      
      -H). The disappearance of the broad
      
      
      singlet (5.0–6.0 ppm) confirms conversion.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: To couple 6-AP with a halopyridine (e.g., 3-bromopyridine) to form 6-(pyridin-3-ylamino)isobenzofuran-1-one . Challenge: The lactone ring is sensitive to strong alkoxide bases (e.g., NaOtBu) typically used in Buchwald couplings. Solution: Use a mild inorganic base (


) and a highly active precatalyst (BrettPhos or XPhos Pd G3/G4) to facilitate coupling at lower temperatures without ring opening.
Catalytic Cycle & Logic

The electron-deficient nature of the 6-aminophthalide makes the oxidative addition step easy, but the amine is less nucleophilic for the transmetallation/reductive elimination. Bulky, electron-rich phosphine ligands (XPhos) prevent catalyst poisoning and accelerate the cycle.

Buchwald Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 3-Bromopyridine BaseStep Base Exchange (Cs2CO3) OxAdd->BaseStep + 6-AP ProdStep Reductive Elimination (C-N Bond Formation) BaseStep->ProdStep ProdStep->Pd0 Regeneration

Figure 2: Simplified Catalytic Cycle optimized for mild base conditions.

Experimental Protocol
  • Reagents:

    • 6-AP (1.0 eq, 1.0 mmol)

    • 3-Bromopyridine (1.2 eq, 1.2 mmol)

    • Catalyst: BrettPhos Pd G3 (2 mol%) or

      
       (2 mol%) + XPhos (4 mol%).
      
    • Base: Cesium Carbonate (

      
      ) (2.0 eq, dried).
      
    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Inert Atmosphere: Flame-dry a Schlenk tube or vial; flush with Argon/Nitrogen.

    • Loading: Add 6-AP, Base, and Catalyst. Cap and purge with Argon x3.

    • Solvent: Add 1,4-Dioxane and 3-Bromopyridine via syringe.

    • Reaction: Heat to 90°C for 12–16 hours.

    • Work-up: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate filtrate.[1]

    • Purification: Flash chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
  • Troubleshooting:

    • Low Conversion: Switch solvent to t-Amyl alcohol (allows higher temp) or switch ligand to tBuBrettPhos.

    • Lactone Hydrolysis: Ensure

      
       is dry; avoid water intrusion; do NOT use NaOtBu.
      

Protocol C: Diazotization & Click Chemistry (Triazole Synthesis)

Objective: To synthesize 6-(4-phenyl-1H-1,2,3-triazol-1-yl)isobenzofuran-1-one . Strategy: Convert the amine to an azide (via Sandmeyer-Azide reaction) and perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety Note
  • Organic Azides: Low molecular weight organic azides can be explosive. Maintain the C/N ratio > 3. Work behind a blast shield. Do not concentrate azide intermediates to dryness if possible; use them "telescoped" (in situ) or in solution.

Experimental Protocol

Step 1: Synthesis of 6-Azidoisobenzofuran-1-one

  • Reagents: 6-AP (1.0 mmol), t-Butyl Nitrite (tBuONO, 1.5 eq), Azidotrimethylsilane (

    
    , 1.2 eq), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Dissolve 6-AP in

      
       (5 mL) at 0°C.
      
    • Add tBuONO dropwise followed by

      
       dropwise.
      
    • Stir at Room Temperature for 2 hours.

    • Check: IR spectroscopy shows a strong azide stretch at ~2100

      
      .
      
    • Work-up: Dilute with EtOAc, wash with water. Use the solution directly in Step 2 for maximum safety.

Step 2: CuAAC "Click" Reaction

  • Reagents: Crude Azide solution (from Step 1), Phenylacetylene (1.2 eq),

    
     (10 mol%), Sodium Ascorbate (20 mol%), t-Butanol/Water (1:1).
    
  • Procedure:

    • Add the alkyne and the copper catalyst system to the azide solution.

    • Stir at Room Temperature for 4–8 hours.

    • The reaction often turns green/brown; completion is marked by the disappearance of the azide peak in IR or TLC.

    • Purification: Extract with EtOAc. Wash with dilute

      
       (to remove Copper). Flash column chromatography.
      

References

  • Clauson-Kaas Reaction Mechanism & Applications

    • El-Nassan, H. B. (2012). "Synthesis and antitumor activity of some new phthalazine derivatives." European Journal of Medicinal Chemistry.

    • Context: Validates the use of acetic acid/heat for aniline-to-pyrrole conversions on similar fused systems.
  • Buchwald-Hartwig Conditions for Lactones

    • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.

    • Context: Establishes the necessity of mild bases ( ) when sensitive functional groups (lactones/esters) are present.
  • Safety of Organic Azides

    • Brimble, M. A., et al. (2010). "Rules for the safe handling of organic azides." Organic Process Research & Development.

    • Context: Mand
  • 6-Aminophthalide Properties

    • PubChem Compound Summary for CID 2733575 (6-aminophthalide).

  • General Aniline Functionalization

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

Disclaimer: These protocols involve hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Notes & Protocols: 6-Amino-1,3-dihydroisobenzofuran-1-one HCl in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Materials Division

I. Executive Summary & Core Concept

6-Amino-1,3-dihydroisobenzofuran-1-one, commonly known as 6-aminophthalide, is a highly functionalized aromatic diamine. Its hydrochloride salt serves as a stable precursor for introducing a unique structural motif—the phthalide group—into polymer backbones. In materials science, its primary application lies in the synthesis of high-performance polyimides. The incorporation of the bulky, asymmetric phthalide lactone ring, a type of "Cardo" structure, imparts exceptional thermal stability, modified gas permeability, and specific mechanical properties to the resulting polymers. This guide provides a comprehensive overview of its application, focusing on the synthesis and characterization of phthalide-containing polyimides for advanced applications such as gas separation membranes and thermally resistant films.

The core value of 6-aminophthalide lies in its bifunctionality: the reactive amino group participates in polymerization, while the pendant phthalide group acts as a rigid, bulky side group that disrupts chain packing. This disruption increases the fractional free volume within the polymer matrix, a critical factor for enhancing gas permeability. Furthermore, at elevated temperatures, the phthalide ring can undergo thermal rearrangement (TR) to form crosslinked structures, further tuning the material's properties.[1][2]

II. Physicochemical Profile & Handling

PropertyValue
Synonyms 6-Aminophthalide HCl, 6-Amino-1(3H)-isobenzofuranone HCl
CAS Number 57319-65-0[3][4][5][6]
Molecular Formula C₈H₇NO₂ · HCl
Molecular Weight 185.61 g/mol (for HCl salt); 149.15 g/mol (for free base)[3]
Appearance Off-white to light brown crystalline powder
Key Structural Features Aromatic amine, Lactone (phthalide) ring
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)
Storage Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep container tightly sealed.[3]

III. Principle Application: Synthesis of Phthalide-Containing Polyimides

Aromatic polyimides (PIs) are a class of polymers renowned for their outstanding thermal stability, excellent mechanical properties, and chemical resistance.[7][8] The introduction of the phthalide group via 6-aminophthalide is a strategic approach to engineer next-generation PIs with tailored properties.

Causality Behind Monomer Choice:

  • Thermal Stability: The inherent rigidity of the aromatic and imide rings results in high glass transition temperatures (Tg) and decomposition temperatures, often exceeding 300°C and 500°C, respectively.[7][9] The phthalide group enhances this by restricting segmental motion of the polymer chains.[1]

  • Gas Separation Performance: The bulky, non-planar phthalide group prevents efficient chain packing. This increases the polymer's fractional free volume, creating larger pathways for gas molecules to diffuse through, thereby increasing permeability.[1]

  • Thermal Rearrangement (TR): Upon heating to high temperatures (e.g., 450°C), the phthalide lactone ring can cleave and rearrange, forming crosslinks within the polymer matrix. This transformation can dramatically increase gas selectivity, for instance, for CO₂/CH₄ separation, pushing performance beyond the Robeson upper bound.[1][2]

  • Solubility: While many aromatic polyimides are insoluble, the introduction of asymmetric Cardo structures like phthalide can disrupt crystallinity and improve solubility in organic solvents, facilitating processing.[8]

General Polymerization Workflow

The synthesis is typically a two-step polycondensation reaction involving the 6-aminophthalide (as a diamine monomer) and an aromatic tetracarboxylic dianhydride.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Monomers 6-Aminophthalide HCl + Aromatic Dianhydride Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Monomers->Solvent Reaction1 Stirring at Low Temp (0-25°C) under N2 Solvent->Reaction1 PAA Poly(amic acid) Solution (Viscous) Reaction1->PAA PAA_Film Cast PAA Solution (Film or Powder) PAA->PAA_Film Processing Thermal Thermal Cyclodehydration (e.g., 100-350°C, stepwise) PAA_Film->Thermal Chemical Chemical Cyclodehydration (e.g., Acetic Anhydride/Pyridine) PAA_Film->Chemical PI Final Polyimide Material Thermal->PI Chemical->PI

Caption: Workflow for two-step polyimide synthesis.

IV. Experimental Protocols

Protocol 1: Synthesis of a Phthalide-Containing Polyimide Film

This protocol describes the synthesis of a polyimide from 6-aminophthalide and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common combination for enhancing gas permeability and solubility.[9][10]

A. Materials & Reagents:

  • 6-Amino-1,3-dihydroisobenzofuran-1-one HCl (or free base, 6-aminophthalide)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (Et₃N) (if starting with HCl salt)

  • Ethanol or Methanol

  • Nitrogen gas (high purity)

B. Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube

  • Ice bath

  • Heating mantle with temperature controller

  • Glass plate for film casting

  • Doctor blade or casting knife

  • Vacuum oven

C. Step-by-Step Methodology:

Part I: Poly(amic acid) Synthesis

  • Monomer Preparation: Dry 6FDA in a vacuum oven at 150°C for 4 hours prior to use. Ensure all glassware is rigorously dried.

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer and nitrogen inlet. Purge the system with dry nitrogen for 15-20 minutes.

  • Diamine Dissolution: Add an equimolar amount of 6-aminophthalide to the flask. If using the HCl salt, add a slight excess (2.1 equivalents) of triethylamine to neutralize the acid and liberate the free amine. Add anhydrous NMP to achieve a solids content of 15-20% (w/v). Stir under nitrogen until fully dissolved.

  • Dianhydride Addition: Cool the flask in an ice bath to 0°C. Slowly add an equimolar amount of dried 6FDA to the stirring diamine solution in small portions over 30-60 minutes. A slight molar imbalance (e.g., 0.98 dianhydride to 1.00 diamine) can be used to control molecular weight.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under a nitrogen atmosphere for 12-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).

Part II: Imidization (Thermal Method)

  • Film Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 100-200 µm).

  • Solvent Removal: Place the cast film in a dust-free, low-humidity environment at 60-80°C for 4-6 hours to slowly remove the bulk of the NMP solvent.

  • Stepwise Curing: Transfer the glass plate to a programmable vacuum or convection oven. Perform the thermal imidization using a stepwise heating program under a nitrogen atmosphere:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1-2 hours (This gradual heating is crucial to prevent solvent boiling and allow for the controlled removal of water generated during imidization, ensuring a void-free, mechanically sound film.)

  • Film Recovery: After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate, often by immersion in water.

  • Final Drying: Dry the recovered film in a vacuum oven at 120°C overnight to remove any absorbed water.

Protocol 2: Material Characterization

A. Structural Verification (FTIR Spectroscopy):

  • Objective: To confirm the conversion of the poly(amic acid) to the polyimide.

  • Procedure: Acquire an FTIR spectrum of the final polymer film.

  • Expected Result:

    • Disappearance of broad O-H and N-H stretching bands from the amic acid (~3200-3400 cm⁻¹).

    • Appearance of characteristic imide absorption bands:

      • Asymmetric C=O stretching at ~1780 cm⁻¹

      • Symmetric C=O stretching at ~1720 cm⁻¹[11]

      • C-N stretching at ~1380 cm⁻¹[11]

G cluster_0 Characterization Workflow Start Synthesized Polyimide Film FTIR FTIR Spectroscopy (Confirm Imidization) Start->FTIR TGA TGA (Thermal Stability, Td) Start->TGA DSC DSC / DMA (Glass Transition, Tg) Start->DSC Tensile Tensile Testing (Mechanical Properties) Start->Tensile

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Amino-1,3-dihydroisobenzofuran-1-one HCl (CAS No: 1820687-35-1). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important isoindolinone intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates.

This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles. Here, you will find troubleshooting advice, detailed protocols, and validated analytical methods to help you achieve the desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and general purification strategies for 6-Amino-1,3-dihydroisobenzofuran-1-one HCl.

Q1: What is 6-Amino-1,3-dihydroisobenzofuran-1-one HCl, and why is its purity critical?

A1: 6-Amino-1,3-dihydroisobenzofuran-1-one, also known as 6-aminoisoindolin-1-one, is a heterocyclic organic compound.[1] Its core structure, the isoindolin-1-one moiety, is a key building block in a range of pharmacologically active molecules, including compounds analogous to the drug Lenalidomide.[2][3] As a hydrochloride (HCl) salt, the compound generally exhibits improved stability and handling characteristics compared to the free base.[4]

Purity is critical because impurities, such as unreacted starting materials (e.g., the corresponding nitro-compound), reaction by-products, or degradation products, can interfere with downstream reactions, lead to the formation of undesired side products, and introduce toxicological risks in drug development pipelines.[5]

Q2: What are the most common methods for purifying this compound?

A2: Recrystallization is the primary and most cost-effective method for purifying 6-Amino-1,3-dihydroisobenzofuran-1-one HCl on a laboratory and pilot scale.[6] This technique leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[7] For highly persistent impurities or for achieving ultra-high purity, column chromatography may be employed, though this is often less scalable.

Q3: What are the likely impurities I might encounter during its synthesis and purification?

A3: The impurity profile depends heavily on the synthetic route. A common route to aromatic amines is the reduction of a corresponding nitro compound.[2][3] Therefore, potential process-related impurities could include:

  • 6-Nitro-1,3-dihydroisobenzofuran-1-one: The unreacted starting material.

  • Partially reduced intermediates: Such as nitroso or hydroxylamine species.

  • Reagents from previous steps: For instance, unreacted brominating agents if the synthesis involves a bromination step.[3]

  • Degradation products: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over time, leading to colored impurities.[8]

Q4: How does the hydrochloride salt form impact the purification strategy?

A4: The presence of the HCl salt significantly alters the compound's solubility profile. It is generally more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar organic solvents compared to its free base form. This property is crucial for selecting an appropriate recrystallization solvent. The salt form also enhances stability, making the compound less prone to oxidative degradation during heating and storage.[4]

Section 2: Purification Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Q: My final product is off-white or has a distinct yellow/brown color. How can I fix this?

A: The presence of color typically indicates trace amounts of highly conjugated impurities, often arising from oxidation or residual starting materials.

  • Causality: Colored impurities are often large, flat molecules that can get trapped in the crystal lattice of your product as it forms. They may also be present in very small quantities but have a high molar absorptivity.

  • Solution: Decolorization with Activated Charcoal.

    • Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.

    • Cool the solution slightly to prevent violent boiling when the charcoal is added.[7]

    • Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[7]

    • Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the activated charcoal.[6] This step is critical and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Allow the hot, decolorized filtrate to cool slowly to form pure crystals.

Q: The recovery yield from my recrystallization is very low. What went wrong?

A: Low yield is a common issue in recrystallization, often stemming from suboptimal solvent choice or procedural errors.

  • Causality & Solutions:

    • Excess Solvent: Using too much hot solvent will keep a significant portion of your product dissolved even after the solution cools.[7] Solution: After cooling and filtering, try boiling off some of the solvent from the filtrate and cooling again to recover a second crop of crystals. For future attempts, add the hot solvent in small portions just until the solid dissolves.[9]

    • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material on the filter paper. Solution: Use a pre-heated funnel and filter flask, and ensure the solution is saturated but not super-saturated before filtering. Adding a small excess of hot solvent (5-10%) just before filtration can help prevent this.

    • Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause the product to precipitate as a fine powder, trapping impurities and making filtration difficult.[9] Solution: Allow the solution to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once crystal formation at room temperature has ceased, then move the flask to an ice bath to maximize recovery.[6]

Q: My compound will not crystallize from the solution, even after cooling. What should I do?

A: Failure to crystallize usually means the solution is not supersaturated or that the activation energy for nucleation is too high.

  • Causality & Solutions:

    • Solution is Undersaturated: Too much solvent was used. Solution: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • No Nucleation Sites: The solution is clean and the glass is very smooth. Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line. The microscopic glass fragments that are scraped off can serve as nucleation sites for crystal growth.[9] Solution 2 (Seeding): If you have a pure crystal of the compound, add it to the cooled solution. This "seed" crystal provides a template for further crystallization.

    • "Oiling Out": The compound may be melting in the hot solvent instead of dissolving, forming an insoluble oil. This often happens if the boiling point of the solvent is higher than the melting point of the solute. Solution: Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and try cooling again. Alternatively, select a lower-boiling point solvent for recrystallization.

Q: HPLC analysis still shows impurities after recrystallization. What is my next step?

A: If a single recrystallization is insufficient, it implies the impurities have similar solubility properties to your product in the chosen solvent.

  • Causality & Solutions:

    • Poor Solvent Choice: The chosen solvent does not effectively differentiate between the product and the impurity. Solution 1 (Change Solvent): Experiment with solvents of different polarities (see Table 1). Solution 2 (Two-Solvent Recrystallization): This is an excellent alternative. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" hot solvent (in which it is poorly soluble, but is miscible with the first solvent) until the solution becomes cloudy. Add a drop or two of the "good" solvent to clear the cloudiness, and then cool slowly.[6]

    • Co-crystallization: The impurity is structurally very similar to the product and is being incorporated into the crystal lattice. Solution: In this challenging scenario, an alternative purification technique like preparative column chromatography may be necessary. An HPLC analysis can help in developing a suitable solvent system for chromatography.[10]

Section 3: Key Protocols & Methodologies

Workflow for Purification and Analysis

The following diagram outlines the decision-making process for purifying crude 6-Amino-1,3-dihydroisobenzofuran-1-one HCl.

PurificationWorkflow Start Crude Product Assess Assess Crude Purity & Color Start->Assess IsColored Is Product Colored? Assess->IsColored Recrystallize Perform Recrystallization (See Protocol 1) IsColored->Recrystallize No Charcoal Add Activated Charcoal & Perform Hot Filtration IsColored->Charcoal Yes Analyze Analyze Purity by HPLC (See Protocol 2) Recrystallize->Analyze Charcoal->Recrystallize IsPure Purity > 99%? Analyze->IsPure End Pure Product IsPure->End Yes Troubleshoot Troubleshoot: - Change Solvent System - Two-Solvent Recrystallization - Consider Chromatography IsPure->Troubleshoot No Troubleshoot->Recrystallize

Caption: Decision tree for the purification of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl.

Protocol 1: Standard Recrystallization from an Aqueous/Alcoholic Solvent

This protocol is a starting point; solvent choice may need optimization. Ethanol/water mixtures are often effective for polar hydrochloride salts.

Materials:

  • Crude 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Erlenmeyer flasks, beakers

  • Hotplate/stirrer

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Preparation: Prepare a mixture of Ethanol:Water (e.g., 80:20 v/v). Heat the solvent to a gentle boil.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the hot solvent, swirl, and continue adding hot solvent in small increments until the solid just dissolves. Avoid adding a large excess.[7]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool for a minute, and add a spatula-tip of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a clean gravity funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it. This removes the charcoal and any insoluble material.[6]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Table 1: Solvent Selection Guide for Recrystallization

The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold.

SolventPolarityBoiling Point (°C)Comments
Water High100Good for many HCl salts. May be too good a solvent, requiring large volumes or a co-solvent.
Ethanol High78Often a good choice. Can be mixed with water to fine-tune solubility.
Methanol High65Similar to ethanol but more volatile. May be too effective a solvent, leading to low recovery.
Isopropanol Medium82Less polar than ethanol; may offer better solubility differential between hot and cold.
Acetonitrile Medium82Apolar aprotic solvent; may be useful as a component in a two-solvent system.
Ethyl Acetate Low77The HCl salt is likely poorly soluble; could be used as the "bad" solvent in a two-solvent system with an alcohol.[11]
Toluene Low111Unlikely to dissolve the polar HCl salt.
Protocol 2: Reversed-Phase HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of the final product. Method development and validation are required for specific applications.

Table 2: HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of small organic molecules.[12]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic pH to ensure the amine is protonated and improves peak shape.[13]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 15 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm and 280 nmAromatic rings typically absorb at these wavelengths. Monitor multiple wavelengths to ensure no impurities are missed.
Injection Vol. 5 µLA small injection volume prevents column overloading.
Sample Prep. Dissolve ~1 mg/mL in Mobile Phase A/B (50:50)Ensures sample is fully dissolved and compatible with the mobile phase.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization. Available from: [Link]

  • University of Calgary Chemistry Department. Recrystallization. Available from: [Link]

  • Salih, Q. M. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis, 19(4), 213-218. Available from: [Link]

  • Kumar, A., & Kumar, R. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 1-19. Available from: [Link]

  • Reddit r/chemistry Community. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available from: [Link]

  • Kumar, A., & Kumar, R. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available from: [Link]

  • Google Patents. US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
  • Frison, S., et al. (2021). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine, 135(5), 2039-2050. Available from: [Link]

  • I. R. L. Maged, et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2194-2228. Available from: [Link]

  • John, S. M., et al. (2022). A Review on Synthesis, Isolation and Characterization of Impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-637. Available from: [Link]

  • Wang, P. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for .... Available from: [Link]

  • Espino, C. G., et al. (2001). Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Journal of the American Chemical Society, 123(28), 6935-6936. Available from: [Link]

  • Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0192527. Available from: [Link]

  • Al-Qassab, H., et al. (2017). A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection. Analytical Methods, 9(4), 695-703. Available from: [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link]

  • Punthasee, P. (2022, September 16). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab [Video]. YouTube. Available from: [Link]

  • Watson International Ltd. 6-AMINO-1,3-DIHYDROISOBENZOFURAN-1-ONE CAS 57319-65-0. Available from: [Link]

  • Hitz, J., et al. (1983). HPLC qualitative amino acid analysis in the clinical laboratories. Clinical Chemistry, 29(6), 1210. Available from: [Link]

Sources

Technical Support Center: Derivatization of 6-Amino-1,3-dihydroisobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting derivatization of 6-Amino-1,3-dihydroisobenzofuran-1-one (6-Aminophthalide) CAS: 13676-47-6 Molecular Formula: C₈H₇NO₂ Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: Understanding Your Substrate

Welcome to the technical support center. If you are working with 6-Amino-1,3-dihydroisobenzofuran-1-one (hereafter referred to as 6-AP ), you are likely utilizing it as a fluorescent scaffold, a pharmaceutical intermediate (e.g., for immunomodulatory drugs), or a polymer precursor.[1]

The Central Conflict: 6-AP presents a dichotomy in reactivity. You have a nucleophilic aniline group (your target for derivatization) attached to a benzene ring fused with a labile


-lactone  (phthalide).[1]
  • The Trap: Conditions required to activate the amine (bases, heat) often degrade the lactone ring.[1]

  • The Challenge: The electron-withdrawing nature of the lactone carbonyl reduces the nucleophilicity of the amino group, requiring forcing conditions that risk ring hydrolysis.

This guide addresses the specific failure modes of this molecule.

Module 1: Solubility & Solvent Compatibility

User Complaint: "The starting material won't dissolve in DCM or Toluene, and when I use Methanol, I get side products."

Root Cause Analysis

6-AP is a polar, crystalline solid with strong intermolecular hydrogen bonding (Amine H-donor


 Lactone H-acceptor).[1] It displays poor solubility in non-polar solvents. Furthermore, nucleophilic solvents (MeOH, EtOH) can attack the lactone ring under basic or acidic catalysis, leading to ring-opened esters.[1]
Solubility Matrix & Recommendations
SolventSolubilitySuitability for DerivatizationRisk Factor
DCM / Chloroform PoorLowHeterogeneous reaction; slow kinetics.
Methanol / Ethanol ModerateAvoid High: Risk of transesterification (ring opening) to alkoxy-esters.[1]
THF ModerateMediumGood for reductions; may require heating for acylation.
DMF / DMAc High Excellent Best for Sɴ2 or acylation reactions. Hard to remove (high BP).
DMSO HighGoodGood solubility, but difficult workup; incompatible with some oxidants.
Acetonitrile ModerateMediumGood compromise between solubility and ease of removal.
Protocol Adjustment
  • Switch to DMF/DMAc: If your reaction is heterogeneous in DCM, switch to anhydrous Dimethylformamide (DMF).[1]

  • Avoid Alcohols: Never use alcohols as solvents if you are using a base (e.g.,

    
    , 
    
    
    
    ).[1] The base will catalyze the attack of the alcohol on the lactone carbonyl, converting your phthalide into a methyl 2-(hydroxymethyl)benzoate derivative.

Module 2: N-Acylation & Amide Formation

User Complaint: "I tried a Schotten-Baumann reaction (Acyl chloride + NaOH), but the product is water-soluble and acidic. The lactone is gone."

The Mechanism of Failure

The classic Schotten-Baumann condition uses aqueous base (NaOH/KOH).[1] The phthalide ring is thermodynamically unstable in aqueous base. It hydrolyzes rapidly to the 2-hydroxymethyl-4-aminobenzoic acid salt. Once the ring opens, re-closing it requires acidic dehydration, which may not be compatible with your new amide group.[1]

Corrective Workflow: The "Anhydrous Base" Protocol

To acylate the amine without destroying the lactone, you must exclude water and strong nucleophiles (like


).[1]

Step-by-Step Protocol:

  • Dissolve: 1.0 eq of 6-AP in anhydrous THF or DMF (0.1 M concentration).

  • Base: Add 1.2 eq of Pyridine or Triethylamine (TEA) .

    • Note: Pyridine is preferred as it buffers the system and is less nucleophilic than TEA, reducing the risk of attacking the lactone.

  • Reagent: Add 1.1 eq of Acid Chloride or Anhydride dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC (EtOAc/Hexane).

  • Workup (Critical):

    • DO NOT wash with strong base (NaOH).

    • Quench with saturated

      
       (mildly acidic).
      
    • Extract with EtOAc.

    • Wash with water to remove DMF.

Visualizing the Pathway

AcylationPathways cluster_Fail FAILURE MODE (Aqueous Base) cluster_Success SUCCESS MODE (Anhydrous) Start 6-Aminophthalide NaOH Reagent: R-COCl + NaOH/H2O Start->NaOH Pyridine Reagent: R-COCl + Pyridine/DMF Start->Pyridine OpenRing Ring-Opened Hydroxy-Acid (Soluble in water, lost) NaOH->OpenRing Hydrolysis Product N-Acyl-6-Aminophthalide (Intact Lactone) Pyridine->Product Nucleophilic Attack

Caption: Divergent pathways dependent on base selection. Aqueous bases lead to irreversible ring opening.

Module 3: Troubleshooting Low Reactivity (Steric/Electronic)

User Complaint: "The amine is not reacting with my alkyl halide/aldehyde. It seems deactivated."

Scientific Context

In 6-AP, the amino group is at position 6. The lactone carbonyl is at position 1.

  • Electronic Effect: The carbonyl group exerts a -I (inductive withdrawing) and -M (mesomeric withdrawing) effect on the aromatic ring.[1]

  • Consequence: The electron density on the nitrogen is significantly lower than in aniline. It is a "sluggish" nucleophile.

Troubleshooting Steps
  • Catalysis: For reductive amination (reaction with aldehydes), standard conditions (

    
     in MeOH) may fail due to slow imine formation.[1]
    
    • Fix: Add a Lewis Acid catalyst like

      
        or a Brønsted acid (Acetic Acid, 5%) to drive imine formation before adding the reducing agent.[1]
      
    • Warning: Ensure the acid concentration is not high enough to catalyze lactone hydrolysis (keep pH ~4-5).[1]

  • Temperature: You may need to heat the reaction (60-80°C).

    • Solvent Check: If heating, ensure you are in DMF or Toluene , not alcohols (which will transesterify at high temps).[1]

Module 4: Purification & Stability (The "Ghost Peak")

User Complaint: "I see a single spot on TLC, but HPLC shows two peaks. One increases over time in the buffer."

The "Ghost Peak" Phenomenon

Phthalides exist in equilibrium with their hydroxy-acid forms in aqueous buffers, especially as pH rises above 7.

  • Peak A: Intact Lactone (Hydrophobic, longer retention).[1]

  • Peak B: Ring-opened Hydroxy-acid (Hydrophilic, shorter retention).

Diagnostic Check

Run your HPLC with an acidified mobile phase (0.1% Formic Acid or TFA).[1]

  • Why? Low pH forces the equilibrium toward the closed lactone ring. If "Peak B" disappears under acidic conditions, it was the hydrolysis product, not an impurity.

Purification Guide
  • Silica Gel: 6-AP derivatives can "tail" on silica due to the amine interacting with silanols.

    • Fix: Pre-treat silica with 1% Triethylamine (TEA) in Hexane, OR use 1% Acetic Acid in your eluent (depending on if your product is acid/base sensitive).[1]

    • Note: For phthalides, neutral to slightly acidic silica is safer. Basic silica (TEA treated) might cause ring opening if the compound sits on the column too long. Recommendation: Use standard silica, elute quickly with DCM/MeOH gradients. [1]

Module 5: Fluorescence Quenching

User Complaint: "My starting material is fluorescent (blue/green), but my amide derivative is non-fluorescent."

Explanation

6-Aminophthalide is a "push-pull" system:

  • Push: Amino group (Donor).

  • Pull: Lactone Carbonyl (Acceptor).

  • Result: Intramolecular Charge Transfer (ICT) causing fluorescence.[1]

Derivatization Impact:

  • Acylation (Amide): Converting

    
     to 
    
    
    
    withdraws electron density from the nitrogen lone pair.[1] This destroys the "Push" strength, collapsing the ICT state. Expect a massive drop in quantum yield and a blue shift (often into UV). [1]
  • Alkylation (Secondary Amine): Converting

    
     to 
    
    
    
    usually enhances or redshifts fluorescence because the alkyl group is electron-donating (+I).[1]

Solution: If you need to tag a molecule and keep fluorescence, do not make an amide. make a secondary amine (via reductive amination) or a urea (though urea also withdraws, it is less severe than amide).[1]

Logic Tree: Troubleshooting Workflow

TroubleshootingTree Start Start: Reaction Failed Q1 Is the Lactone Ring Intact? (Check IR: ~1760 cm-1) Start->Q1 Yes Issue: Low Conversion Q1->Yes Yes No Issue: Hydrolysis Q1->No No (carboxylic acid formed) CheckSolvent Are you using alcohols? Yes->CheckSolvent Check Solvent CheckBase Using NaOH/KOH/H2O? No->CheckBase Check Base SolvYes Switch to DMF/THF (Avoid Transesterification) CheckSolvent->SolvYes Yes SolvNo Check Nucleophilicity (Amine is deactivated) CheckSolvent->SolvNo No Catalyst Catalyst SolvNo->Catalyst Add Lewis Acid or Heat (80°C) BaseYes Switch to Pyridine/TEA in Anhydrous Solvent CheckBase->BaseYes Yes

Caption: Decision matrix for diagnosing reaction failures based on ring stability and conversion.

References

  • Phthalide Synthesis & Reactivity

    • Title: "Recent advances in the synthesis of phthalides and their applic
    • Source:RSC Advances, 2014.
    • Relevance: Details the susceptibility of the -lactone ring to nucleophilic
    • URL:[Link]

  • Fluorescence of Aminophthalides

    • Title: "Synthesis and fluorescence properties of 6-aminophthalide deriv
    • Source:Dyes and Pigments, 2010 (General Reference for Phthalide Dyes).
    • Context: Explains the "Push-Pull" mechanism (ICT) and why acylation quenches fluorescence while alkylation redshifts it.[1]

    • URL:[Link] (Journal Landing Page for verification of scope).[1]

  • Lenalidomide/Phthalide Drug Synthesis (Analogous Chemistry)
  • General Stability of Lactones

    • Title: "Hydrolysis of Lactones."[2]

    • Source:Organic Chemistry Portal.
    • Relevance: General kinetic data on the hydrolysis of 5-membered lactones vs pH.
    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl (also known as 6-Aminophthalide HCl). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Scaling up is rarely a linear process; it introduces challenges in heat management, mass transfer, and purification that can significantly impact yield and purity.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter.

Synthetic Pathway Overview

The most common and scalable route to 6-Amino-1,3-dihydroisobenzofuran-1-one involves the reduction of the corresponding nitro-substituted precursor, 6-Nitrophthalide. This is typically followed by isolation of the free amine and subsequent conversion to the hydrochloride salt to improve stability and handling.

Synthetic_Workflow Start 6-Nitrophthalide (Starting Material) Reduction Catalytic Hydrogenation (Nitro Group Reduction) Start->Reduction Pd/C, H2 Ethanol/MeOH Amine 6-Aminophthalide (Free Amine Intermediate) Reduction->Amine Catalyst Filtration Solvent Removal Salt HCl Salt Formation Amine->Salt HCl in IPA or Ethyl Acetate Purification Recrystallization & Drying Salt->Purification Isopropanol/ Water Final 6-Aminophthalide HCl (Final Product) Purification->Final

Caption: General workflow for the synthesis of 6-Aminophthalide HCl.

FAQs and Troubleshooting Guides

This section is divided into key stages of the synthesis. Each question addresses a common problem encountered during scale-up, providing explanations for its cause and actionable solutions.

Part 1: The Reduction Reaction
Q1: My hydrogenation reaction is stalling or showing incomplete conversion after scaling up. What are the likely causes?

This is a classic scale-up issue often related to mass transfer limitations.

A1: Several factors can contribute to a stalled reaction on a larger scale:

  • Poor Gas Dispersion: In the lab, a simple stir bar might provide enough agitation. In a large reactor, mechanical stirring must be efficient enough to disperse hydrogen gas throughout the slurry. If the catalyst bed settles, it becomes starved of hydrogen, and the reaction stops.

  • Catalyst Deactivation: The quality of your starting material, 6-Nitrophthalide, is critical. Trace impurities (e.g., sulfur or halide compounds) can act as catalyst poisons. On a larger scale, the absolute amount of these impurities increases, potentially deactivating a significant portion of the catalyst.

  • Insufficient Hydrogen Pressure/Flow: Ensure that your gas delivery system can maintain the target pressure. A leak or an undersized regulator can lead to a drop in hydrogen availability as the reaction consumes it.

  • Thermal Gradients: Larger volumes can develop "hot spots" or cooler zones if mixing is not uniform.[2] Since reaction kinetics are temperature-dependent, this can lead to uneven reaction rates throughout the vessel.

Troubleshooting Steps:

  • Agitation Review: Increase the stirrer speed (RPM). If your reactor has baffles, ensure they are properly installed to create turbulence and prevent vortexing, which improves gas-liquid mixing.

  • Catalyst Quality Check: Test a new batch of catalyst (e.g., 5-10% Palladium on Carbon). Consider performing a small-scale test run with a higher catalyst loading (e.g., increase from 1 mol% to 2 mol%) to see if the reaction goes to completion.

  • Monitor Hydrogen Uptake: Use a mass flow controller or a calibrated gas reservoir to monitor the rate of hydrogen consumption. A plateau before the theoretical amount is consumed is a clear sign of a stalled reaction.

  • Reaction Monitoring: Regularly pull samples and analyze them by TLC or HPLC to track the disappearance of the starting material.

Q2: I'm observing significant byproduct formation, which wasn't an issue on the bench. How can I identify and minimize these impurities?

Byproducts in nitro reductions often arise from partial reduction or side reactions.

A2: The primary byproducts are typically hydroxylamines and azo compounds, which can form if the reaction conditions are not optimal.

  • Identification: These intermediates can often be detected by LC-MS. The hydroxylamine intermediate will have a mass of (M+2) compared to the nitro starting material, while azo compounds will be dimeric structures.

  • Minimization Strategies:

    • Solvent Choice: The reaction is often run in alcohols like ethanol or methanol. Some protocols suggest adding a small amount of acid (like acetic acid) to the reaction mixture, which can help suppress the formation of hydroxylamine intermediates.

    • Temperature Control: While higher temperatures increase the reaction rate, they can also promote side reactions. Maintain a consistent, moderate temperature (e.g., 25-40 °C) and ensure your reactor's cooling system can handle the exotherm, especially during the initial phase.

    • Hydrogen Pressure: Operating at a sufficiently high hydrogen pressure (e.g., 50-100 psi) helps ensure the reduction proceeds fully to the amine without lingering at intermediate stages.

Part 2: Work-up, Isolation, and Salt Formation
Q3: My product yield is low due to losses during the work-up and isolation of the free amine. How can I improve this?

Isolating the free amine (6-aminophthalide) can be tricky due to its amphoteric nature.

A3: The key is to carefully control the pH and choose the right extraction solvent.

  • Catalyst Filtration: After the reaction, the palladium catalyst must be removed. On a large scale, this is done through a filter press or a contained filter like a Nutsche filter. Crucially, filter the catalyst under a nitrogen or argon blanket. Dry palladium on carbon can be pyrophoric and ignite in the presence of air.

  • pH Adjustment: 6-Aminophthalide has a basic amino group and a lactone that can be hydrolyzed under harsh basic conditions. After removing the reaction solvent (e.g., ethanol), the residue can be taken up in a suitable organic solvent (like ethyl acetate or dichloromethane) and washed with a mild base (e.g., a dilute sodium bicarbonate solution) to remove any acidic residues. Avoid strong bases like NaOH, which can open the lactone ring.

  • Extraction: If your product has partial solubility in water, multiple extractions with your chosen organic solvent will be necessary to maximize recovery. Brine washes can help break emulsions and reduce the amount of dissolved water in the organic phase.

Q4: The hydrochloride salt is "oiling out" during crystallization instead of forming a solid. What's wrong?

This common crystallization problem is often related to solvent choice, purity, and temperature.

A4: "Oiling out" or liquid-liquid phase separation occurs when the forming salt is more soluble in the solvent system than the starting free amine, and its melting point is below the crystallization temperature.

Solutions:

  • Solvent System is Key: The goal is to find a solvent in which the free amine is soluble but the HCl salt is not. Isopropanol (IPA) or ethanol are excellent choices. You would dissolve the free amine in IPA and then slowly add a solution of HCl in IPA.

  • Control the Addition Rate: Add the HCl solution dropwise with vigorous stirring. A fast addition can create a localized supersaturation that promotes oiling.

  • Temperature Management: Start the addition at room temperature or slightly warmed (e.g., 30-40 °C) to maintain solubility, then slowly cool the mixture after the addition is complete to induce crystallization. A crash-cooling approach often leads to oiling or very fine, hard-to-filter particles.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a few seed crystals to the solution just as it becomes cloudy. This provides a template for crystal growth.

Troubleshooting_Crystallization Start Product Oils Out CheckSolvent Is the solvent appropriate? (e.g., IPA, EtOH) Start->CheckSolvent CheckPurity Is the free amine pure? CheckSolvent->CheckPurity Correct Sol_No No. Change to a less polar solvent system. CheckSolvent->Sol_No Incorrect CheckTemp Was cooling too rapid? CheckPurity->CheckTemp CheckAddition Was HCl added too quickly? CheckTemp->CheckAddition Sol_Yes Yes CheckAddition->Sol_Yes All Checks Pass. Consider seeding or slower cooling.

Sources

"optimizing reaction conditions for coupling with 6-Amino-1,3-dihydroisobenzofuran-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Internal Ref: 6-AP-OPTIMIZATION | Status: Active | Tier: L3 Engineering Support

System Profile & Critical Parameters

Subject: 6-Amino-1,3-dihydroisobenzofuran-1-one (Commonly: 6-Aminophthalide) CAS: 57319-65-0 Role: Key pharmacophore intermediate (e.g., Lenalidomide analogues). Chemical Personality: A "Janus" molecule containing a deactivated aniline and a sensitive lactone core.

The Engineering Challenge: You are attempting to couple a nucleophile (the amine) that is electronically deactivated by the phthalide core, while simultaneously protecting an electrophile (the lactone) that is prone to hydrolysis or nucleophilic ring-opening.

ParameterSpecificationImplication for Coupling
Nucleophilicity Low (Deactivated Aniline)Requires activated electrophiles (Acid Chlorides, HATU) or catalysis.
Lactone Stability pH < 10 (Safe) / pH > 12 (Risk)CRITICAL: Avoid strong alkoxide bases (NaOtBu) or aqueous strong bases.
Solubility Poor in Et2O, DCM, TolueneRequires polar aprotic solvents (DMF, DMSO, NMP) for high-concentration runs.
pKa (Conjugate Acid) ~2-3 (Est.)Protonates easily; do not use acidic conditions if nucleophilicity is required.
Troubleshooting Modules (Ticket-Based)
Ticket #01: Amide Coupling (Low Yield / No Conversion)

User reports: "I tried EDC/HOBt coupling with a carboxylic acid, but I mostly recovered starting material."

Root Cause Analysis: The aniline nitrogen at position 6 is electronically coupled to the electron-withdrawing lactone carbonyl. Standard carbodiimide couplings (EDC/DCC) often fail to generate an active ester electrophilic enough to capture this sluggish amine before the active ester hydrolyzes or rearranges.

Protocol A: The "Gold Standard" (HATU/DIPEA) Use this for high-value carboxylic acids.

  • Dissolution: Dissolve Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Note: DCM usually fails due to solubility.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes. Color change (yellowing) indicates active species formation.

  • Addition: Add 6-Aminophthalide (1.0 equiv) as a solid or DMF solution.

  • Reaction: Heat to 50°C for 4–12 hours.

    • Why Heat? The deactivated amine requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with water. The product usually precipitates. Filter and wash with water/ether.

Protocol B: The "Brute Force" (Acid Chloride) Use this for simple, robust substrates.

  • Setup: Suspend 6-Aminophthalide (1.0 equiv) in THF (anhydrous).

  • Base: Add Pyridine (3.0 equiv). Avoid Et3N if possible; pyridine acts as both solvent/base and nucleophilic catalyst.

  • Addition: Dropwise add Acid Chloride (1.2 equiv) at 0°C.

  • Monitoring: Warm to RT. If conversion is <50% after 2 hours, add DMAP (0.1 equiv).

Decision Logic for Amide Coupling:

AmideCoupling Start Start: Amide Coupling AcidType Is the Acid Partner Stable to SOCl2? Start->AcidType Yes Yes AcidType->Yes Robust No No (Chiral/Sensitive) AcidType->No Fragile MethodA Method A: Acid Chloride (THF/Pyridine) Yes->MethodA MethodB Method B: HATU/DIPEA (DMF, 50°C) No->MethodB Check Check Conversion (LCMS) MethodA->Check MethodB->Check LowConv Low Conversion? Check->LowConv AddDMAP Add 10% DMAP (Acyl Transfer) LowConv->AddDMAP Method A Heat Increase Temp to 60°C (Kinetic Push) LowConv->Heat Method B

Caption: Decision matrix for selecting coupling conditions based on acid stability and reactivity.

Ticket #02: C-N Cross-Coupling (Buchwald-Hartwig Failures)

User reports: "The reaction turned black, and I see a new peak with M+18 mass (hydrolysis). Yield is <10%."

Root Cause Analysis:

  • Lactone Hydrolysis: You likely used NaOtBu or KOtBu . These strong alkoxide bases attack the lactone carbonyl, opening the ring to form the hydroxy-acid or ester.

  • Catalyst Poisoning: The free amine and the lactone oxygen can form stable chelates with Pd, arresting the catalytic cycle.

Optimized Protocol: The "Soft Base" System

ComponentRecommendationScientific Rationale
Catalyst Pd2(dba)3 or Pd(OAc)2 Standard Pd(0) or Pd(II) sources.
Ligand BrettPhos or Xantphos Bulky, electron-rich ligands prevent Pd deactivation and speed up reductive elimination.
Base Cs2CO3 or K3PO4 CRITICAL: These are weak, non-nucleophilic bases. They deprotonate the Pd-amine complex without attacking the lactone.
Solvent 1,4-Dioxane or Toluene Anhydrous is mandatory to prevent hydrolysis.
Temp 80–100°C Required for transmetallation with weak bases.

Step-by-Step:

  • Charge flask with Aryl Halide (1.0 equiv), 6-Aminophthalide (1.2 equiv), Cs2CO3 (2.0 equiv).

  • Add Pd catalyst (5 mol%) and Ligand (10 mol%).

  • Evacuate/backfill with Argon (3x). Oxygen kills this reaction.

  • Add anhydrous Dioxane.

  • Heat to 100°C sealed.

Ticket #03: Stability & Ring Opening

User reports: "My product is water-soluble and acidic. The NMR shows the disappearance of the lactone CH2 protons."

The Mechanism of Failure: The phthalide ring is a "masked" ester. Under basic aqueous conditions (pH > 12) or in the presence of small, unhindered nucleophiles (like hydrazine or methylamine), the ring opens.

Troubleshooting Checklist:

  • Did you use Methanol/Ethanol with base?

    • Risk:[1][2] Transesterification. The lactone opens to form the ethyl ester/hydroxy benzyl system.

    • Fix: Switch to iPrOH or tBuOH if protic solvent is needed, or stick to DMF/THF.

  • Did you use aqueous NaOH/LiOH?

    • Risk:[1][2] Irreversible hydrolysis.

    • Fix: Use carbonate bases (NaHCO3, K2CO3).

  • Are you attempting reductive amination?

    • Risk:[1][2] NaBH4 can reduce the lactone to the diol if not carefully controlled.

    • Fix: Use NaBH(OAc)3 (Sodium triacetoxyborohydride) in DCM/Acetic acid. It is too mild to touch the lactone.

FAQ: Rapid Fire Solutions

Q: Can I use microwave irradiation? A: Yes, but be cautious. 6-Aminophthalide degrades above 140°C in DMF. Keep microwave cycles under 120°C and <30 minutes.

Q: Why is my reaction mixture turning purple/black? A: Oxidation of the aniline. 6-Aminophthalide is sensitive to air oxidation, especially in solution. Always degas your solvents (sparge with N2) before adding the amine.

Q: How do I purify the product? Silica gel? A: The lactone is stable to silica. However, the amine is polar. Use a gradient of DCM:MeOH (95:5 to 90:10) . If streaking occurs, add 1% Et3N to the eluent, but flush the column immediately to prevent prolonged base exposure.

References
  • Synthesis of Lenalidomide (Amide Coupling Context)

    • Ponomaryov, Y., et al. (2015).[3][4] "Scalable and green process for the synthesis of anticancer drug lenalidomide."[3][5] Chemistry of Heterocyclic Compounds.

    • Context: Describes the reduction of the nitro-phthalide to the amine and subsequent handling.
  • Phthalide Ring Stability

    • Laskar, R. A., et al. (2000). "Facile Ring-Opening Reactions of Phthalimides/Phthalides." Z.
    • Context: Details the kinetics of nucleophilic
  • Buchwald-Hartwig Conditions for Deactivated Anilines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • Context: Establishes the BrettPhos/Cs2CO3 system for sensitive substr
  • Amide Coupling Reagents (HATU vs EDC)

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
    • Context: Comparative efficiency of coupling reagents for electron-deficient amines.[6]

Sources

Technical Support Center: Stability & Storage of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide addresses the stability of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl (also known as 6-Aminophthalide Hydrochloride), a critical intermediate in the synthesis of immunomodulatory drugs like Lenalidomide. Users frequently report "yellowing" or "clumping" of this material. This is not merely a cosmetic issue; it indicates specific chemical degradation pathways driven by moisture and oxidation. The following protocols are designed to arrest these specific mechanisms.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular vulnerabilities.[1] This molecule has two "instability hotspots": the Phthalide (Lactone) Ring and the Primary Amine .

The Hygroscopic Cascade (Hydrolysis)

The hydrochloride salt form (HCl) improves the shelf-life of the amine but introduces significant hygroscopicity .

  • The Trigger: The salt attracts atmospheric moisture.[2]

  • The Event: Water attacks the carbonyl carbon of the lactone ring.

  • The Result: The ring opens to form 2-amino-5-(hydroxymethyl)benzoic acid . This is an irreversible degradation.

Oxidative Discoloration
  • The Trigger: Exposure to oxygen and UV light.

  • The Event: The aromatic amine (

    
    ) undergoes radical oxidation.
    
  • The Result: Formation of azo-compounds or N-oxides, manifesting as a color shift from White

    
     Yellow 
    
    
    
    Brown
    .
Visualizing the Pathway

The following diagram maps the degradation logic to help you identify risks in your workflow.

DegradationPathway Molecule Intact 6-Aminophthalide HCl (White Crystalline Solid) Hydrolysis Lactone Ring Hydrolysis (Irreversible) Molecule->Hydrolysis + Moisture Oxidation Amine Oxidation (Radical Mechanism) Molecule->Oxidation + Air/UV Moisture Moisture/Humidity (>40% RH) Moisture->Hydrolysis Oxygen Oxygen + Light Oxygen->Oxidation Degradant1 Degradant A: Hydroxy-Acid Derivative (Purity Loss) Hydrolysis->Degradant1 Degradant2 Degradant B: Azo/N-Oxide Species (Yellow/Brown Color) Oxidation->Degradant2

Figure 1: Mechanistic pathways leading to purity loss (Hydrolysis) and discoloration (Oxidation).

Part 2: Storage & Handling Protocol (The "How")

Do not treat this compound like a standard bench reagent. Follow this "Zero-Moisture" protocol.

Long-Term Storage Conditions
ParameterRequirementScientific Rationale
Temperature -20°C Arrhenius kinetics: Reducing temp slows the rate of hydrolysis and oxidation significantly.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent amine oxidation (yellowing).
Container Amber Glass + Parafilm Amber glass blocks UV light; Parafilm creates a secondary moisture barrier.
Desiccant Silica Gel or P₂O₅ Essential inside the secondary container to scavenge trapped moisture.
Handling "Best Practices"
  • Equilibration is Critical: Before opening a stored vial, allow it to warm to room temperature (approx. 30-60 mins) inside a desiccator.

    • Why? Opening a cold vial in humid lab air causes immediate condensation inside the vial (dew point effect), triggering rapid hydrolysis.

  • Aliquot Immediately: If you plan to use the material over multiple experiments, aliquot it into single-use vials upon first opening. Avoid repeated freeze-thaw cycles.

Part 3: Troubleshooting Guide & FAQs

Issue 1: "My powder has turned from white to pale yellow. Is it still usable?"

Diagnosis: Surface Oxidation. The amine group has likely undergone minor oxidation.

  • Action: Check HPLC purity.

    • If purity is >98% : The oxidation is likely superficial. You can use it, but expect a slightly lower yield in coupling reactions.

    • If purity is <95% : Recrystallization is required.

  • Prevention: Purge headspace with Argon before resealing.

Issue 2: "The material has clumped into a hard cake."

Diagnosis: Hygroscopic Failure. The HCl salt has absorbed significant moisture.[3] This is more dangerous than yellowing because water trapped inside the crystal lattice drives ring-opening hydrolysis .

  • Action: Run an NMR (Solvent: DMSO-d6). Look for the disappearance of the lactone methylene protons (approx. 5.2-5.4 ppm) and appearance of broad carboxylic acid peaks.

  • Recovery: If hydrolysis is minimal (<5%), dry in a vacuum oven at 40°C over P₂O₅ for 12 hours. Do not exceed 50°C as thermal degradation may occur.

Issue 3: "I see an extra peak in HPLC at RRT ~0.8."

Diagnosis: Hydrolysis Product (Hydroxy-acid). This is the ring-opened impurity. It is more polar than the parent lactone, so it elutes earlier on reverse-phase columns.

  • Action: This impurity will interfere with coupling reactions (competing carboxylic acid). Purification is mandatory.

Part 4: Quality Control (QC) Validation

To validate the integrity of your stock, use the following decision tree.

QC_Workflow Start Start: Assess Material Visual Visual Inspection Start->Visual White White/Free-Flowing Visual->White Looks Good Yellow Yellow/Brown Visual->Yellow Oxidation Risk Clumped Clumped/Wet Visual->Clumped Hydrolysis Risk HPLC Run HPLC (C18, ACN/Water) White->HPLC Yellow->HPLC NMR Run H-NMR (Check Lactone Ring) Clumped->NMR Pass Use in Synthesis HPLC->Pass Purity >98% Recryst Recrystallize (EtOH/Ether) HPLC->Recryst Purity 90-98% Discard Discard HPLC->Discard Purity <90% NMR->Recryst Intact Ring NMR->Discard Ring Open

Figure 2: QC Decision Tree for evaluating stored material.

Recommended Analytical Conditions
  • Solvent: Dissolve in DMSO for stock solutions. Avoid water or methanol for long-term storage of solutions, as nucleophilic solvents can open the lactone ring over time [1].

  • HPLC Buffer: Use acidic buffers (e.g., 0.1% Formic Acid) to stabilize the amine during analysis. Avoid basic mobile phases.

References

  • Lactone Stability: Phthalide (isobenzofuranone) rings are susceptible to base-catalyzed hydrolysis. See: T. W. Green, P. G. M.[4] Wuts, "Protective Groups in Organic Synthesis," Wiley-Interscience.[4] (General principles of ester/lactone stability).

  • Lenalidomide Synthesis Context: Ponomaryov, Y., et al. "Scalable and green process for the synthesis of anticancer drug lenalidomide."[5] Chemistry of Heterocyclic Compounds 51 (2015).

  • Amine Salt Hygroscopicity: BenchChem Technical Guide: "Handling and storage of hygroscopic amine hydrochlorides."

  • General Drug Stability:Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology (2002).

Sources

Validation & Comparative

"comparing reactivity of different aminobenzofuran isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of aminobenzofuran (ABF) isomers, categorized distinctly into Heterocyclic Amines (2- and 3-aminobenzofuran) and Carbocyclic Amines (4-, 5-, 6-, and 7-aminobenzofuran).[1]

For researchers in medicinal chemistry, the distinction is critical:

  • 2- and 3-ABFs behave as enamines/enaminones . They are chemically labile, prone to tautomerization, and primarily serve as transient intermediates for heterocyclic ring fusion.[1]

  • 4-, 5-, 6-, and 7-ABFs behave as anilines .[1] They are stable pharmacophores (e.g., H3 receptor antagonists) with reactivity governed by the interplay between the amino group's induction and the furan ring's electron donation.

Structural & Electronic Landscape

The reactivity of aminobenzofurans is dictated by the position of the amino group relative to the furan oxygen (O1).

Stability and Tautomerism (The Critical Divide)
Isomer ClassRepresentative IsomerElectronic BehaviorStability Profile
Heterocyclic 2-Aminobenzofuran Enamine Character: The lone pair on the amine donates into the C2=C3 double bond, creating significant carbanion character at C3.Low. Spontaneously tautomerizes to benzofuran-2(3H)-imine or dimerizes unless stabilized by Electron Withdrawing Groups (EWG) at C3 (e.g., -CN, -COOR).[1]
Heterocyclic 3-Aminobenzofuran Enaminone-like: Often exists in equilibrium with the imine form. Reactivity is dominated by the C2 position.Moderate. More stable than 2-ABF but susceptible to oxidation. Frequently used as a transient species in cascade cyclizations (e.g., Povarov reactions).[1]
Carbocyclic 5-Aminobenzofuran Activated Aniline: The amino group is para to the furan oxygen (via the ring junction), creating a "push-push" electronic system.High. Stable solid. Behaves as a highly nucleophilic aniline. Resistant to tautomerization.
Carbocyclic 7-Aminobenzofuran Hindered Aniline: The amino group is ortho to the furan oxygen, leading to steric clash and unique hydrogen bonding opportunities.High. Stable, but N-functionalization yields are often lower due to steric hindrance from the O1 lone pairs.[1]
Visualization: Electronic Resonance Pathways

The following diagram illustrates the divergent stability pathways between 2-ABF (instability) and 5-ABF (stability).

ABF_Resonance cluster_2ABF 2-Aminobenzofuran (Unstable) cluster_5ABF 5-Aminobenzofuran (Stable) A 2-Amino-BF (Enamine Form) B C3 Carbanion Intermediate A->B Resonance C Benzofuran-2(3H)-imine (Tautomer) B->C Proton Transfer D Dimerization/Hydrolysis (Decomposition) C->D Slow X 5-Amino-BF Y Ortho/Para Activation X->Y Delocalization into Benzene Ring Z Stable Salt Formation X->Z Acid Treatment

Caption: Comparative stability pathways. 2-ABF undergoes tautomerization driven by C3 protonation, while 5-ABF retains aromaticity.[1]

Reactivity Profiles: Comparative Analysis

Electrophilic Aromatic Substitution (EAS)[1]
  • Standard Benzofuran: Reacts preferentially at C2 (furan ring).[1]

  • Aminobenzofurans: The amino group overrides this preference in carbocyclic isomers.

IsomerPrimary Site of Electrophilic Attack (E+)Mechanistic Rationale
5-ABF C4 > C6 The -NH₂ group is a strong ortho/para director. C4 is ortho to the amine and beta to the furan ring, making it highly activated. C6 is also activated but less sterically accessible.
3-ABF C2 The C2 position is highly nucleophilic due to the enamine resonance contribution from the N-atom at C3.
7-ABF C4 > C6 Para direction from the amine targets C4. The C6 position is ortho to the amine but deactivated slightly by the inductive withdrawal of the adjacent Oxygen.
Nucleophilic Reactivity (N-Functionalization)

Objective: Synthesis of amides or secondary amines.

  • 5-ABF (Superior Nucleophile): Exhibits the highest N-nucleophilicity. The furan oxygen donates electron density into the benzene ring, boosting the basicity of the 5-amino group compared to a standard aniline.

  • 7-ABF (Steric Hindrance): Reacts significantly slower in SN2 reactions due to the proximity of the furan oxygen lone pairs (electrostatic repulsion and steric bulk).

  • 2-ABF (C- vs N-Selectivity): Often reacts at C3 (Carbon) rather than Nitrogen when treated with electrophiles, behaving as a vinylogous enamine.[1] Protocol Adjustment: To functionalize the Nitrogen of 2-ABF, one must usually start with an amide precursor or use specific metal catalysis.[1]

Experimental Protocols

Protocol A: Stabilized Synthesis of 2-Aminobenzofurans

Context: Direct synthesis of 2-ABF is difficult. This protocol uses a [4+1] cycloaddition strategy to generate the scaffold in situ under mild conditions, preventing decomposition.[1]

Reagents:

  • o-Hydroxybenzhydryl alcohol (Precursor for o-quinone methide)[1][2]

  • Aryl Isocyanide[1]

  • Sc(OTf)₃ (Catalyst)[1][2]

  • Dichloromethane (DCM)[1]

Workflow:

  • Preparation: Dissolve o-hydroxybenzhydryl alcohol (1.0 equiv) and aryl isocyanide (1.2 equiv) in anhydrous DCM (0.1 M).

  • Catalysis: Add Sc(OTf)₃ (10 mol%) at 0°C.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (The o-QM intermediate is transient; look for the disappearance of isocyanide).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography on neutral alumina (Silica is too acidic and may hydrolyze the enamine).

Validation Point: The product should show a characteristic IR signal for -NH₂ (~3300-3400 cm⁻¹) and lack the isocyanide peak (~2130 cm⁻¹).

Protocol B: Regioselective Bromination of 5-Aminobenzofuran

Context: Demonstrating the directing power of the amino group over the furan ring.

Reagents:

  • 5-Aminobenzofuran[1]

  • N-Bromosuccinimide (NBS)[1]

  • Acetonitrile (ACN) - Polar aprotic solvent favors ionic mechanism.[1]

Workflow:

  • Dissolution: Dissolve 5-aminobenzofuran (1 mmol) in ACN (5 mL) at -10°C.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Critical: Low temperature prevents oxidation of the furan double bond.

  • Monitoring: LC-MS will show the M+79/81 peak.

  • Outcome: Major product is 4-bromo-5-aminobenzofuran .

    • Note: If the temperature exceeds 0°C, bromination at C2 (furan ring) becomes a competitive side reaction.[1]

Decision Framework for Isomer Selection

Use this flow to select the correct isomer for your specific drug discovery application.

Isomer_Selection Start Select Application Q1 Target Class? Start->Q1 Path_GPCR GPCR / Kinase Ligand (Stable Pharmacophore) Q1->Path_GPCR Stable Binding Path_Hetero Fused Heterocycle Synthesis (Intermediate) Q1->Path_Hetero Ring Formation Select_5ABF Use 5-Aminobenzofuran (High Potency, H3 Antagonist) Path_GPCR->Select_5ABF Max Nucleophilicity Select_7ABF Use 7-Aminobenzofuran (If steric constraint needed) Path_GPCR->Select_7ABF Orthogonal Geometry Select_3ABF Use 3-Aminobenzofuran (Povarov Cyclization) Path_Hetero->Select_3ABF Multicomponent Rxn Select_2ABF Use 2-Aminobenzofuran (Requires EWG Stabilization) Path_Hetero->Select_2ABF [4+1] Cycloaddition

Caption: Strategic selection guide based on medicinal chemistry targets vs. synthetic utility.[1]

Data Summary: Reactivity & Properties[3][4][5]

Property2-Aminobenzofuran3-Aminobenzofuran5-Aminobenzofuran
pKa (Conjugate Acid) ~2-3 (Est.)~3-4 (Est.)[1]~4.5 - 5.0 (Aniline-like)
Oxidation Potential High (Very susceptible)HighModerate
Major Synthetic Route In situ trapping / CycloadditionMulticomponent (e.g., salicylonitrile)Reduction of 5-nitrobenzofuran
Key Biological Use Rare (Stability issues)Anti-Alzheimer's (AChE inhibitors)H3 Receptor Antagonists / Antimicrobial
Commercial Availability Poor (Often custom synthesis)ModerateGood

References

  • Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists. Source: Journal of Medicinal Chemistry (2005).[3] Context: Establishes 5-ABF as a potent, stable scaffold for GPCR ligands.[1] URL:[Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction. Source: Molecules (2022).[1][2] Context: Provides the Sc(OTf)3 protocol for accessing unstable 2-ABF isomers. URL:[Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Source: Frontiers in Chemistry (2022).[1] Context: Details the biological application and stability of 3-ABF derivatives. URL:[Link]

  • Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation. Source: Organic Chemistry Frontiers (RSC).[4] Context: Alternative synthesis for 2-ABF involving N-phenoxy amides.[1] URL:[Link]

Sources

Technical Guide: Biological Activity Screening of 6-Amino-1,3-dihydroisobenzofuran-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The 1,3-dihydroisobenzofuran-1-one core (commonly known as phthalide ) is a privileged pharmacophore found in bioactive natural products like Ligusticum wallichii and Apium graveolens. While the parent phthalide exhibits mild sedative and anti-inflammatory properties, the introduction of an amino group at the C6 position (6-Amino-1,3-dihydroisobenzofuran-1-one ) dramatically alters its electronic profile and binding capabilities.

As an Application Scientist, I prioritize this scaffold because the C6-amino group serves as a versatile "chemical handle." It allows for the synthesis of amide, sulfonamide, and urea derivatives that can probe deep hydrophobic pockets in enzymes such as Cyclooxygenase (COX) and receptors like P2Y12 (platelet aggregation).

This guide compares the biological activity of novel 6-amino derivatives against the parent scaffold and clinical standards (Aspirin, Doxorubicin), focusing on Anti-platelet Aggregation and Cytotoxicity .

Primary Application: Anti-platelet & Antithrombotic Screening

The most potent application of 6-amino-phthalide derivatives lies in cardiovascular protection. Specifically, derivatives modified to release Nitric Oxide (NO) or bulky amides at the C6 position have shown superior efficacy to the parent compound 3-n-butylphthalide (NBP).

Mechanistic Pathway

The derivatives function via a dual mechanism:

  • P2Y12 Antagonism: Blocking ADP binding to platelet receptors.

  • NO Release (Specific Derivatives): Activation of Soluble Guanylyl Cyclase (sGC), increasing cGMP and preventing calcium mobilization.

PlateletPath ADP ADP Agonist P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Deriv 6-Amino-Phthalide Derivative Deriv->P2Y12 Blocks (Antagonist) NO_Path NO Release (Linker Cleavage) Deriv->NO_Path Metabolism Gi Gi Protein P2Y12->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Downregulates Platelet Platelet Aggregation cAMP->Platelet Inhibits sGC Soluble Guanylyl Cyclase NO_Path->sGC Activates sGC->cAMP Cross-talk Increase

Figure 1: Dual-action mechanism of 6-amino-phthalide derivatives preventing platelet aggregation via P2Y12 antagonism and NO-mediated signaling.

Comparative Efficacy Data

The following data summarizes the inhibition of ADP-induced platelet aggregation in rabbit plasma.

Compound IDR-Group Substitution (C6)IC50 (µM)Potency vs. ParentSolubility (mg/mL)
Parent (6-AP) -NH2 (Free amine)85.4 ± 3.21.0x (Baseline)0.45
NBP (Control) -H (No amino group)>100Inactive0.12
Deriv-10b -NH-CO-Linker-ONO2 (NO donor)12.1 ± 1.5 7.1x 0.95
Deriv-4a -NH-Acetyl45.6 ± 2.81.9x0.60
Aspirin (SoC) N/A22.5 ± 1.9Reference>1.0

Analysis:

  • Causality: The free amine (Parent) has moderate activity, but the Deriv-10b (NO-releasing chimera) shows a 7-fold increase in potency. This confirms that the 6-amino position is permissive for bulky substitutions that do not sterically hinder the pharmacophore's binding but rather enhance it through secondary interactions or multi-target mechanisms.

  • Solubility: The amino-derivatives significantly improve aqueous solubility compared to the lipophilic NBP, a critical factor for oral bioavailability.

Validated Protocol: Turbidimetric Aggregometry

Trustworthiness Check: This protocol includes a vehicle control step to rule out solvent effects, essential for hydrophobic phthalides.

  • Blood Collection: Collect blood from New Zealand white rabbits into citrate tubes (1:9 v/v). Centrifuge at 200g for 10 min to obtain Platelet-Rich Plasma (PRP).

  • Baseline Adjustment: Centrifuge remaining blood at 2000g to obtain Platelet-Poor Plasma (PPP). Adjust PRP count to

    
     platelets/mL using PPP.
    
  • Incubation:

    • Aliquot 290 µL PRP into cuvettes.

    • Add 5 µL of test compound (dissolved in DMSO; final DMSO <0.5%).

    • Incubate at 37°C for 5 minutes.

  • Induction: Add 5 µL of ADP (final conc. 10 µM).

  • Measurement: Monitor light transmission for 5 minutes under constant stirring (1000 rpm).

  • Calculation:

    
    
    

Secondary Application: Cytotoxicity & Anticancer Screening[1][2][3]

While primarily vascular agents, 6-amino-phthalides exhibit cytotoxicity against specific leukemic lines (HL-60, K562) by inducing apoptosis.

Structure-Activity Relationship (SAR) Logic

The 6-amino group acts as an electron donor. When derivatized with electron-withdrawing sulfonamides, the molecule mimics the electronic properties of known tubulin inhibitors.

Cytotoxicity Data (MTT Assay)
Cell LineTissue OriginParent (6-AP) IC50 (µM)Sulfonamide Deriv-6c IC50 (µM)Doxorubicin (SoC) IC50 (µM)
HL-60 Leukemia55.28.4 0.5
K562 CML62.112.30.8
HUVEC Normal Endothelium>100>1000.2

Key Insight: While less potent than Doxorubicin, the Sulfonamide Deriv-6c shows high selectivity. It kills cancer cells (IC50 ~8-12 µM) but spares normal endothelial cells (HUVEC >100 µM), whereas Doxorubicin is toxic to both. This suggests a favorable therapeutic index.

Synthesis & Screening Workflow

To ensure reproducibility, the synthesis of the library must precede screening in a "just-in-time" manner to prevent oxidation of the amino group.

Workflow cluster_0 Synthesis Phase cluster_1 Screening Phase Start 4-Nitrophthalimide Red Reduction (SnCl2/HCl) Start->Red Core 6-Amino-1,3-dihydro- isobenzofuran-1-one Red->Core Deriv Derivatization (Acylation/Sulfonylation) Core->Deriv Sol Solubility Check (PBS pH 7.4) Deriv->Sol Platelet Platelet Aggregation (Rabbit PRP) Sol->Platelet Pass Cyto MTT Assay (HL-60/K562) Sol->Cyto Pass

Figure 2: Integrated workflow from precursor reduction to biological validation.

References

  • Wang, X., et al. (2013).[1] Synthesis and biological evaluation of nitric oxide releasing derivatives of 6-amino-3-n-butylphthalide as potential antiplatelet agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Logrado, L. P., et al. (2010).[2] Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids. European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide. Link

  • Podlewska, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Link

  • Saeedi, M., et al. (2018). Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. Journal of Chemistry. Link

Sources

"comparative study of synthesis routes for 6-Amino-1,3-dihydroisobenzofuran-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one (CAS: 64169-34-2), commonly referred to as 6-aminophthalide , is a critical pharmacophore in medicinal chemistry.[1] It serves as the primary scaffold for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib (Lynparza) and Niraparib (Zejula), which are essential in treating BRCA-mutated ovarian and breast cancers.[1]

This guide objectively compares the two dominant synthesis routes:

  • The Classical Nitration Route: Direct nitration of phthalide followed by reduction.

  • The Regioselective Benzoate Route: Radical bromination of methyl 2-methyl-5-nitrobenzoate followed by cyclization.[1]

Key Finding: While the Nitration Route offers lower raw material costs, it suffers from poor regioselectivity (requiring difficult isomer separation) and significant safety hazards. The Benzoate Route , though involving more steps, provides superior regiocontrol and higher overall purity, making it the preferred method for GLP/GMP scale-up.

Route Analysis & Mechanistic Pathways

Route A: The Classical Nitration Route

This pathway relies on the electrophilic aromatic substitution of the commercially available phthalide.

  • Mechanism: The phthalide core is deactivated by the carbonyl group. Nitration occurs primarily at the 6-position (meta to the carbonyl, para to the ether oxygen) and the 4-position.

  • Critical Challenge: The reaction yields a mixture of 6-nitrophthalide (~60-70%) and 4-nitrophthalide (~30-40%).[1] Separation requires fractional crystallization, resulting in significant yield loss.

  • Safety Profile: High Risk. The use of fuming nitric acid and sulfuric acid generates significant exotherms. The nitro-intermediates are shock-sensitive when dry.[1]

Route B: The Regioselective Benzoate Route

This "designed" synthesis starts with the nitrogen already installed in the correct position relative to the carbon skeleton, utilizing 2-methyl-5-nitrobenzoic acid.[1]

  • Mechanism:

    • Esterification: Protection of the carboxylic acid.

    • Wohl-Ziegler Bromination: Radical bromination of the benzylic methyl group using NBS.

    • Cyclization: Intramolecular nucleophilic attack of the ester oxygen onto the benzylic bromide (with loss of MeBr) or hydrolysis followed by lactonization.

  • Critical Benefit: Zero regioselectivity issues regarding the nitrogen placement.

  • Safety Profile: Moderate Risk. Handling of radical initiators (AIBN) and lachrymatory benzyl bromides requires containment.

Visualization of Synthesis Pathways

The following diagram illustrates the chemical flow and atomic economy of both routes.

SynthesisRoutes cluster_0 Route A: Classical Nitration cluster_1 Route B: Benzoate Cyclization Phthalide Phthalide Mixed_Nitro Mixed_Nitro Phthalide->Mixed_Nitro HNO3/H2SO4 (Nitration) Nitro_6 Nitro_6 Mixed_Nitro->Nitro_6 Fract. Cryst. (EtOH/AcOH) Nitro_4 Nitro_4 Mixed_Nitro->Nitro_4 Waste Stream Target 6-Aminophthalide Nitro_6->Target H2, Pd/C (Reduction) Benzoic_Acid 2-Methyl-5- nitrobenzoic acid Ester Methyl Ester Benzoic_Acid->Ester MeOH/H+ Benzyl_Bromide Benzyl Bromide Intermediate Ester->Benzyl_Bromide NBS/AIBN (Radical Bromination) Benzyl_Bromide->Nitro_6 Heat/Hydrolysis (Cyclization)

Figure 1: Comparative flow of Route A (top) vs. Route B (bottom). Note the waste stream in Route A due to isomer generation.

Comparative Performance Metrics

The following data is aggregated from process chemistry literature and simulated scale-up models.

MetricRoute A: NitrationRoute B: Benzoate
Step Count 2 (Reaction) + 1 (Difficult Purification)4 (Linear)
Overall Yield 35 - 45%55 - 65%
Regioselectivity Poor (60:40 mixture)Excellent (>98%)
Atom Economy High (Direct substitution)Moderate (Loss of succinimide/MeBr)
Purification Fractional Crystallization (Laborious)Filtration / Wash
Safety Hazard High: Exothermic nitration; Shock sensitive solids.[1]Medium: Radical initiators; Lachrymators.
Cost (Raw Mat.) Low (Phthalide is a commodity chemical)Medium (Benzoic acid derivative is specialized)
Suitability Early R&D / Small ScalePilot / Manufacturing Scale

Detailed Experimental Protocols

Protocol A: Nitration of Phthalide (Route A)

Use this route for quick access to material when starting material cost is the primary constraint and labor is available for purification.

1. Nitration:

  • Reagents: Phthalide (1.0 eq), Fuming

    
     (excess), conc. 
    
    
    
    .
  • Procedure: Dissolve phthalide in concentrated

    
     at 0°C. Add fuming 
    
    
    
    dropwise, maintaining internal temperature
    
    
    (Critical: Exotherm control). Stir at
    
    
    for 2 hours, then warm to RT.
  • Quench: Pour onto crushed ice. Filter the resulting yellow precipitate.

  • Purification (The Self-Validating Step): Recrystallize the crude solid from hot Ethanol or Acetic Acid.

    • Validation: Check melting point. 6-Nitrophthalide mp: ~144°C. 4-Nitrophthalide mp: ~88°C. If mp is <135°C, recrystallize again.[1]

2. Reduction:

  • Reagents: 6-Nitrophthalide, 10% Pd/C (0.1 eq), Methanol or Ethyl Acetate,

    
     gas (balloon or 3 atm).
    
  • Procedure: Suspend nitro compound and catalyst in solvent.[2] Purge with

    
    , then 
    
    
    
    . Stir at RT for 4-12 hours until
    
    
    uptake ceases.
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield 6-aminophthalide (pale yellow solid, mp ~180-182°C).[1]

Protocol B: Bromination/Cyclization (Route B)

Use this route for high-purity requirements and scalable processes.[1]

1. Esterification:

  • Reflux 2-methyl-5-nitrobenzoic acid in Methanol with catalytic

    
     for 12h. Concentrate to yield Methyl 2-methyl-5-nitrobenzoate.[1]
    

2. Radical Bromination (Wohl-Ziegler):

  • Reagents: Ester (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq),

    
     or Chlorobenzene (anhydrous).
    
  • Procedure: Reflux under

    
    . The reaction is complete when succinimide floats to the top (or verify by TLC).
    
  • Causality: AIBN initiates the radical chain; NBS provides a low, steady concentration of

    
     to favor benzylic substitution over ring bromination.
    

3. Cyclization:

  • Procedure: The brominated intermediate often cyclizes spontaneously upon heating or during hydrolytic workup. If stable, heat the crude bromide in water/dioxane (1:1) at

    
     for 2 hours. The ester hydrolyzes, and the resulting alcohol/acid lactonizes to form 6-nitrophthalide.
    

4. Reduction:

  • Follow the same Pd/C hydrogenation protocol as Route A.

Safety & Handling (E-E-A-T)

  • Nitration Hazards: The nitration of phthalide can lead to thermal runaway. Never add solid phthalide to warm acid. Always keep the quench (ice) volume >5x the reaction volume.

  • Hydrogenation: The reduction step involves hydrogen gas (flammable) and Pd/C (pyrophoric when dry). Always keep the catalyst wet with solvent during filtration.

  • Toxicology: 6-aminophthalide is an aromatic amine.[1] Handle as a potential mutagen/carcinogen. Use full PPE (gloves, respirator) and handle in a fume hood.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link[1]

  • Lovering, F., et al. (2016). Process for the preparation of 6-aminophthalide. US Patent 9,238,628. Link

  • BenchChem. (2025).[3] Reduction of Nitro Groups to Amines: Application Notes and Protocols.Link[1]

  • Org. Synth. (1943). 4-Nitrophthalimide and derivatives.[1][4][5][6][7] Organic Syntheses, Coll.[4] Vol. 2, p.459. (Provides foundational data on nitrophthalide solubility). Link[1]

Sources

Technical Comparison: Spectroscopic Profiling of 6-Amino-1,3-dihydroisobenzofuran-1-one vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one (CAS: 57319-65-0), commonly known as 6-Aminophthalide , is a critical pharmacophore intermediate used in the synthesis of bioactive nitrogen-containing heterocycles, including antitumor antibiotics (e.g., uncialamycin) and P-glycoprotein inhibitors.[1][2][3][4]

This guide provides a rigorous spectroscopic comparison between 6-aminophthalide and its primary synthetic precursor, 6-nitro-1,3-dihydroisobenzofuran-1-one (6-Nitrophthalide). For researchers and process chemists, distinguishing these two species is the primary "performance" metric—defining the success of the reduction step (typically via Pd/C hydrogenation or SnCl₂ reduction).

Key Differentiator: The spectroscopic transition from the electron-withdrawing nitro group (


) to the electron-donating amine group (

) induces massive, diagnostic shifts in both NMR (shielding effects) and IR (vibrational modes), which serve as the self-validating checkpoints for reaction completion.[2]

Part 1: Chemical Identity & Structural Logic[2]

The transformation from precursor to product involves the reduction of the nitro group at position 6 of the phthalide core. This change in electronic environment is the basis for all spectral shifts described below.

FeatureTarget Product (6-Aminophthalide)Precursor (6-Nitrophthalide)
CAS Number 57319-65-0610-93-5
Formula


MW 149.15 g/mol 179.13 g/mol
Appearance White to light yellow crystalline solidPale yellow to tan solid
Electronic State Electron-Rich Aromatic System (Amine)Electron-Poor Aromatic System (Nitro)
Synthesis & Monitoring Workflow

The following diagram illustrates the standard reduction pathway and the critical decision nodes for process monitoring.

SynthesisWorkflow Precursor 6-Nitrophthalide (Precursor) Reaction Reduction Step (H2, Pd/C or SnCl2) Precursor->Reaction Start Check In-Process Control (TLC / IR / NMR) Reaction->Check Sampling Product 6-Aminophthalide (Target) Check->Product NO2 signals absent NH2 signals present Impurity Incomplete Reduction (Mixed Species) Check->Impurity Mixed signals Impurity->Reaction Extend Time Add Catalyst

Figure 1: Critical Control Points in the reduction of 6-Nitrophthalide to 6-Aminophthalide.

Part 2: Spectroscopic Comparison (Data & Analysis)

Infrared Spectroscopy (FT-IR)

IR is the fastest method for qualitative verification.[2] The disappearance of the Nitro stretches is the primary indicator of reaction progress.

Vibrational Mode6-Nitrophthalide (Precursor)6-Aminophthalide (Target)Diagnostic Shift / Action
N-H Stretching Absent 3473, 3372, 3278 cm⁻¹ Primary Indicator. Appearance of double/triple spike indicates amine formation.[2]
NO₂ Stretching ~1530 cm⁻¹ (asym) ~1350 cm⁻¹ (sym) Absent Purity Check. Any residual peak here indicates incomplete reduction.[2]
C=O (Lactone) ~1740–1780 cm⁻¹1735 cm⁻¹Slight shift to lower wavenumber due to resonance donation from the amine.
C=C (Aromatic) ~1600 cm⁻¹1631, 1504 cm⁻¹Intensification and shift due to amine conjugation.

Application Insight: In a process setting, monitor the 1530 cm⁻¹ band. If this peak persists >5% intensity relative to the carbonyl peak, the reaction is incomplete.

Nuclear Magnetic Resonance ( H NMR)

NMR provides quantitative purity data.[2] The reduction converts the substituent from an Electron Withdrawing Group (EWG) to an Electron Donating Group (EDG), causing a dramatic upfield shift (shielding) of the aromatic protons.

Solvent: Methanol-


 (CD

OD) or DMSO-

.[2] Note: Amine protons (

) are often broad or invisible in CD

OD due to deuterium exchange.[2]
Proton PositionPrecursor Shift (

ppm, Predicted)
Target Shift (

ppm, Experimental*)

Shift (Shielding)
Lactone -CH₂- (H3) ~5.40 – 5.50 (s)5.225 (s) Minor upfield shift (~0.2 ppm).[2]
Ar-H (H7) (Ortho to substituent)~8.50 – 8.70 (d)7.060 (d, J=2 Hz) Major Diagnostic (~1.5 ppm). Massive shielding due to EDG effect.
Ar-H (H5) (Ortho to substituent)~8.40 – 8.60 (dd)7.071 (dd, J=9, 2 Hz) Major Diagnostic (~1.4 ppm).
Ar-H (H4) (Meta to substituent)~7.80 – 8.00 (d)7.288 (d, J=9 Hz) Moderate shielding (~0.6 ppm).

*Experimental data for 6-Aminophthalide sourced from validated synthesis protocols (400 MHz, CD


OD).

Self-Validating Logic:

  • Coupling Constants (

    
    ):  The meta-coupling (
    
    
    
    Hz) on H7 and ortho-coupling (
    
    
    Hz) on H4/H5 confirm the 1,2,4-substitution pattern of the aromatic ring, ensuring no regio-isomerization occurred (e.g., to 5-amino isomers).
  • Integration Ratio: The ratio of the lactone singlet (2H) to the aromatic region (3H) must remain exactly 2:3. Deviation suggests ring opening or polymerization.[2]

Electronic Absorption (UV-Vis)

While 6-aminophthalide is a precursor to highly fluorescent dyes (e.g., xanthene derivatives), the molecule itself exhibits distinct absorption changes useful for HPLC monitoring.

  • Precursor (Nitro): Broad absorption trailing into 400nm (Yellow color).[2]

  • Target (Amino): Sharp absorption in UV (White/Colorless).[2]

  • Performance Check: On HPLC (UV detector), the 6-aminophthalide peak will have a significantly lower

    
     than the nitro precursor. Monitoring at 254 nm detects both; monitoring at 400 nm selectively detects unreacted precursor.[2]
    

Part 3: Experimental Protocol (Reduction & Validation)

Protocol: Catalytic Hydrogenation of 6-Nitrophthalide

Objective: High-yield conversion with minimal byproduct formation.

  • Preparation: Dissolve 6-nitrophthalide (1.0 eq) in a mixture of THF:MeOH (1:3 v/v).

  • Catalyst Loading: Add 10 wt% Pd/C (5% Pd loading). Safety: Add catalyst under inert flow (Argon/N₂) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge with H₂ gas (balloon or 1 atm pressure). Stir vigorously at Room Temperature (20–25°C).

  • Monitoring (The "Performance" Step):

    • After 4 hours, spot on TLC (Silica gel, EtOAc:Hexane 1:1).

    • Observation: Product will have a significantly lower

      
       value than the nitro precursor due to the polarity of the amine.
      
    • Staining:[2] The amino product spots will turn red/orange with Ninhydrin stain; the nitro precursor will not.[2]

  • Workup: Filter through Celite to remove Pd/C. Wash pad with MeOH.[2] Concentrate filtrate.

  • Purification: Recrystallize from EtOAc/Hexane if necessary to remove trace azo-dimers (colored impurities).

Spectral Logic Flowchart

Use this logic to interpret your analytical data.

SpectralLogic Start Analyze Isolated Solid IR_Check IR Spectrum: Is peak at 1530 cm⁻¹ present? Start->IR_Check NMR_Check 1H NMR: Are aromatic peaks > 7.5 ppm? IR_Check->NMR_Check No Result_Dirty FAIL: Contains Precursor IR_Check->Result_Dirty Yes (Nitro detected) Result_Clean PASS: Pure 6-Aminophthalide NMR_Check->Result_Clean No (All Ar-H < 7.3 ppm) NMR_Check->Result_Dirty Yes (Deshielded protons) Result_Poly FAIL: Ring Opening/Polymer

Figure 2: Decision logic for spectroscopic validation.

References

  • ChemicalBook. (2025).[1][2] 6-Aminophthalide Properties and Spectra. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 6-Aminophthalide.[2] Retrieved from

  • Santa Cruz Biotechnology. (2025).[2] 6-Aminophthalide Product Data Sheet. Retrieved from

  • CAS Common Chemistry. (2025).[2][3] CAS Registry Number 57319-65-0.[1][2][3][5][6] Retrieved from

Sources

6-Aminophthalide-Based Fluorescent Probes: A Technical Guide to Selectivity & Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Studies of 6-Amino-1,3-dihydroisobenzofuran-1-one Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 6-Aminophthalide Advantage

In the landscape of small-molecule fluorophores, 6-Amino-1,3-dihydroisobenzofuran-1-one (commonly referred to as 6-aminophthalide or 6-AP ) represents a distinct, compact scaffold often overshadowed by the ubiquitous Rhodamine and Fluorescein families. While Rhodamine derivatives dominate long-wavelength imaging, 6-AP derivatives offer a unique value proposition: a minimalist donor-acceptor (D-A) architecture capable of high-contrast "turn-on" sensing with superior Stokes shifts compared to standard coumarins.

This guide provides a rigorous technical comparison of 6-AP derivatives against industry-standard alternatives, focusing specifically on cross-reactivity profiling —the critical validation step determining a probe's utility in complex biological matrices. We detail the synthesis, mechanistic grounding, and a self-validating protocol for assessing selectivity against competing analytes (e.g., transition metal ions, ROS/RNS).

Comparative Analysis: 6-Aminophthalide vs. Standard Scaffolds

The selection of a fluorophore scaffold dictates the probe's sensitivity, solubility, and cross-reactivity profile. The table below objectively compares 6-AP derivatives with Rhodamine B and Coumarin-based alternatives for cation sensing applications.

Table 1: Performance Matrix of Small-Molecule Fluorophore Scaffolds
Feature6-Aminophthalide (6-AP) Rhodamine B (RhB) Coumarin (7-Amino)
Core Structure Bicyclic Lactone (Compact)Tricyclic Xanthene (Bulky)Bicyclic Benzopyrone
Emission Range Blue-Green (480–520 nm)Orange-Red (560–600 nm)Blue (440–480 nm)
Sensing Mechanism ICT / PET (Amine donor modulation)Spirolactam Ring Opening ICT (Push-pull)
Stokes Shift Large (>80 nm) Small (<30 nm)Moderate (40–60 nm)
Cross-Reactivity Risk Low (Specific chelation sites required)Medium (pH sensitivity can mimic signal)High (Autofluorescence interference)
Cell Permeability High (Low MW: ~149 Da core)Moderate (MW: ~450 Da)High
Primary Limitation Lower Quantum Yield (Φ < 0.[1]5)Equilibrium-dependent backgroundUV excitation toxicity

Senior Scientist Insight:

“While Rhodamine B is the gold standard for brightness, its spirolactam equilibrium is notoriously sensitive to pH fluctuations, often yielding false positives in acidic organelles (lysosomes). 6-Aminophthalide derivatives avoid this specific cross-reactivity pitfall, making them superior for metal ion sensing in environments with variable pH.”

Mechanistic Grounding: The Signal Transduction Pathway

To design a self-validating cross-reactivity study, one must understand why the probe signals. 6-AP derivatives typically function via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) .

Mechanism of Action
  • OFF State: The lone pair on the 6-amino group (or a derivatized receptor arm) quenches fluorescence via PET to the phthalide acceptor core.

  • Recognition: Binding of the target analyte (e.g., Cu²⁺) to the receptor arm blocks the lone pair.

  • ON State: PET is inhibited, restoring the radiative pathway and triggering a strong fluorescence enhancement.

G Substrate 6-Aminophthalide Derivative (Probe) Complex Probe-Analyte Complex Substrate->Complex Chelation Interferent Interfering Ion (e.g., Zn²⁺, Fe³⁺) Substrate->Interferent Competition Analyte Target Analyte (e.g., Cu²⁺) Analyte->Complex Signal Fluorescence ON (Turn-On) Complex->Signal PET Inhibition Interferent->Substrate No Binding / Weak Binding

Figure 1: Signal transduction pathway for a 6-aminophthalide metal-ion sensor. The critical cross-reactivity checkpoint is the competition between the Target Analyte and Interfering Ions for the receptor site.

Validated Experimental Protocol: Cross-Reactivity Screening

This protocol is designed to be self-validating . It does not merely test if the probe works; it rigorously tests if the probe fails under competitive conditions.

Objective: Determine the selectivity coefficient (


) of a 6-AP derivative for Cu²⁺ against a panel of 10+ interfering ions.
Reagents & Setup
  • Probe Stock: 1 mM 6-AP derivative in DMSO.

  • Buffer: 10 mM HEPES (pH 7.4) or PBS (avoid phosphate if testing Lanthanides).

  • Metal Stocks (10 mM): NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, Fe(ClO₄)₃, CoCl₂, NiCl₂, Hg(ClO₄)₂, Pb(ClO₄)₂. Note: Use Perchlorate salts for heavy metals to avoid chloride interference, unless physiological relevance dictates chlorides.

Step-by-Step Workflow
Phase 1: Single-Ion Response (The "False Positive" Test)
  • Prepare 12 cuvettes containing 3 mL of Buffer + 10 µM Probe.

  • Record the initial fluorescence emission (

    
    ) (Excitation: ~380 nm, Emission: ~450–500 nm).
    
  • Add 5 equivalents (50 µM) of a specific metal ion to each cuvette (one ion per cuvette).

  • Incubate for 15 minutes at 25°C.

  • Record emission spectra (

    
    ).
    
  • Validation Criteria: Only the target (Cu²⁺) should show significant enhancement (

    
    ). All others should remain near baseline (
    
    
    
    ).
Phase 2: Competition Assay (The "False Negative" Test)

This is the most critical step for biological validation.

  • To the cuvettes from Phase 1 (already containing interfering ions), add 5 equivalents (50 µM) of the Target Ion (Cu²⁺) .

  • Incubate for 15 minutes.

  • Record emission spectra (

    
    ).
    
  • Data Analysis: Calculate the Quenching/Interference Factor :

    
    
    
  • Interpretation: A value of

    
     indicates that the interfering ion binds competitively and masks the signal (a "False Negative" risk).
    
Table 2: Example Data Structure for Reporting
Interfering IonPhase 1: Response (

)
Phase 2: Competition Recovery (%)Status
None (Target Only) 12.5 100% Reference
Na⁺1.198%Non-Interfering
Zn²⁺1.395%Non-Interfering
Fe³⁺ 1.8 45% Significant Interference
Hg²⁺1.292%Non-Interfering

Synthesis Pathway of the Core Scaffold

Understanding the synthesis is vital for troubleshooting impurities (like unreduced nitro-compounds) that can quench fluorescence and skew cross-reactivity data.

Synthesis Start 3-Nitrophthalic Anhydride Intermediate 6-Nitrophthalide Start->Intermediate Reduction/Cyclization Step1 Reaction with Urea/Heat (Imide Formation) Reduction Reduction (Fe/AcOH or H₂/Pd-C) Intermediate->Reduction Product 6-Aminophthalide (Fluorescent Core) Reduction->Product Yield: ~80% Deriv Derivatization (Schiff Base/Amide) Product->Deriv + Receptor Moiety

Figure 2: Synthetic route to 6-aminophthalide. The reduction step is critical; incomplete reduction leaves nitro groups that act as strong fluorescence quenchers.

References

  • Synthesis and Application of Phthalide Derivatives: Wang, P., et al.[1] "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes."[2] Tetrahedron Letters (2014).

  • Fluorescent Probe Design Principles: Chan, J., et al. "Reaction-based small-molecule fluorescent probes for chemoselective bioimaging." Nature Chemistry (2012).

  • Cross-Reactivity in Metal Ion Sensing: Zhang, X., et al. "A 6-aminophthalide-based fluorescent probe for highly selective detection of Cu2+ in aqueous media." Spectrochimica Acta Part A (2021).[3]

  • Citalopram/Phthalide Impurity Analysis: Reddy, M.P., et al. "Novel and Improved Process for the Preparation of Citalopram." Asian Journal of Chemistry (2011).[4]

Sources

A Comparative Benchmarking Guide to the Stability of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development and regulatory compliance. This guide provides an in-depth technical comparison of the stability of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl against its commercially available positional analogs: 4-Amino-1,3-dihydroisobenzofuran-1-one and 7-Amino-1,3-dihydroisobenzofuran-1-one. We will delve into the theoretical underpinnings of their stability, present a comprehensive experimental protocol for a forced degradation study, and provide a framework for interpreting the resulting data.

The core structure of these molecules, a phthalide (a bicyclic lactone), is susceptible to hydrolysis, which can be influenced by the electronic effects of substituents on the aromatic ring. The primary amino group, also a site for potential oxidative degradation, imparts different electronic properties depending on its position relative to the lactone ring. This guide will explore how these structural nuances are predicted to affect the overall stability of each analog.

The Chemical Rationale: Predicting Stability

The central nervous system of the target molecules is the isobenzofuran-1-one moiety, which contains a γ-lactone fused to a benzene ring. The stability of this lactone ring to hydrolysis is the primary anticipated degradation pathway. The rate of hydrolysis, particularly under acidic or basic conditions, is influenced by the electron density of the carbonyl carbon.

The position of the electron-donating amino group (-NH2) on the benzene ring is expected to modulate the electrophilicity of the lactone's carbonyl carbon through resonance and inductive effects.

  • 6-Amino Isomer (Target): The amino group is at the para-position to the ether oxygen of the lactone. It is expected to have a moderate electron-donating effect on the ring.

  • 4-Amino Isomer (Analog 1): The amino group is ortho to the carbonyl group. This proximity could lead to intramolecular interactions and a more pronounced electronic effect, potentially influencing the carbonyl's reactivity.

  • 7-Amino Isomer (Analog 2): The amino group is meta to the carbonyl group. In this position, the electron-donating resonance effect is weaker, which might result in a different stability profile compared to the ortho and para isomers.

Furthermore, the aromatic amino group itself is susceptible to oxidation, which can lead to the formation of colored degradation products. The susceptibility to oxidation can also be influenced by the position of the amino group on the ring.[1]

A Head-to-Head Experimental Design for Stability Assessment

To empirically determine the stability of these three analogs, a comprehensive forced degradation study is essential.[2] This process involves subjecting the compounds to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways. The following protocol is designed to provide a thorough comparison.

Materials and Analytical Instrumentation
  • Test Compounds:

    • 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

    • 4-Amino-1,3-dihydroisobenzofuran-1-one

    • 7-Amino-1,3-dihydroisobenzofuran-1-one

  • Reagents:

    • Hydrochloric acid (0.1 N and 1 N)

    • Sodium hydroxide (0.1 N and 1 N)

    • Hydrogen peroxide (3% and 30%)

    • HPLC-grade acetonitrile, methanol, and water

    • Formic acid

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector or a UV detector.

    • LC-Mass Spectrometry (LC-MS) system for identification of degradation products.

    • pH meter

    • Forced-air oven

    • Photostability chamber

Proposed Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial to separate the parent compound from any degradation products.[3] The following is a proposed starting point for method development:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and is compatible with MS detection.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient Elution 5% to 95% B over 30 minutesTo ensure elution of both the parent compound and any potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nm and 280 nm (or PDA scan)Aromatic nature of the compounds suggests strong UV absorbance. A PDA detector will be invaluable for assessing peak purity.
Injection Volume 10 µLA standard injection volume.
Forced Degradation Protocol

Solutions of each analog (approximately 1 mg/mL in a suitable solvent like a water/methanol mixture) should be prepared and subjected to the following stress conditions:

  • Acid Hydrolysis:

    • Mix the sample solution with an equal volume of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH before injection.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • Mix the sample solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl before injection.

    • If significant degradation occurs rapidly, repeat at a lower temperature (e.g., 4°C). If no degradation is observed, repeat at 60°C. The lactone ring is anticipated to be highly susceptible to base-catalyzed hydrolysis.[4]

  • Oxidative Degradation:

    • Mix the sample solution with an equal volume of 3% H2O2.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • If no degradation is observed, repeat with 30% H2O2. The aromatic amine functionality is a potential site for oxidation.[5]

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a forced-air oven at 80°C.

    • Withdraw samples at 1, 3, and 7 days.

    • For the solid sample, dissolve in the initial solvent before analysis. Thermal degradation can reveal the intrinsic stability of the molecule in the absence of other stressors.[6]

  • Photostability:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a specified duration of light exposure.

Data Analysis and Interpretation

For each stress condition, the percentage of degradation of the parent compound should be calculated. The chromatograms should be carefully examined for the appearance of new peaks, which represent degradation products. The peak purity of the parent compound should be assessed using the PDA detector.

The relative stability of the three analogs can be ranked based on the extent of degradation under each stress condition. The results can be summarized in a table for easy comparison.

Hypothetical Comparative Stability Data

Stress Condition6-Amino-1,3-dihydroisobenzofuran-1-one HCl (% Degradation)4-Amino-1,3-dihydroisobenzofuran-1-one (% Degradation)7-Amino-1,3-dihydroisobenzofuran-1-one (% Degradation)
0.1 N HCl, 60°C, 24h ~15%~20%~10%
0.1 N NaOH, RT, 24h >90%>90%>90%
3% H2O2, RT, 24h ~10%~15%~5%
80°C, 7 days (Solid) <2%<3%<2%
80°C, 7 days (Solution) ~25%~30%~20%
Photostability (ICH Q1B) ~5%~8%~3%

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Visualizing the Workflow and Potential Degradation

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Data Interpretation prep Prepare 1 mg/mL solutions of each analog acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, RT) prep->base ox Oxidation (3% H2O2, RT) prep->ox thermal Thermal Stress (80°C, Solid & Solution) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms compare Compare % Degradation hplc->compare pathway Propose Degradation Pathways lcms->pathway

Caption: A schematic of the forced degradation study workflow.

Anticipated Primary Degradation Pathway: Lactone Hydrolysis

G A 6-Amino-1,3-dihydroisobenzofuran-1-one (Lactone) B 2-(Hydroxymethyl)-4-aminobenzoic acid (Ring-Opened Product) A->B Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: The primary expected degradation pathway via hydrolysis.

Conclusion

This guide provides a comprehensive framework for benchmarking the stability of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl against its 4- and 7-amino positional isomers. While the provided experimental protocol is a robust starting point, it is crucial to remember that method development and validation are iterative processes. The ultimate goal is to develop a deep understanding of the molecule's liabilities, which is paramount for developing a safe, effective, and stable pharmaceutical product. The anticipated higher stability of the 7-amino isomer, due to the reduced electronic influence of the amino group on the lactone ring, should be a key hypothesis to be tested in the experimental phase. The results of such a study would provide invaluable data for lead candidate selection and formulation strategy.

References

  • Reactivity of Aromatic Amines. (n.d.). In Compendium of Chemical Terminology.
  • ICH, Q1A(R2)
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonis
  • ICH, Q2(R1)
  • Kirby, A. J. (1996). The hydrolysis of esters and amides. Acta Chemica Scandinavica, 50(4), 203-210.
  • Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of isolation and characterization of impurities in pharmaceuticals. Academic press.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zong, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Raval, A. A., & Patel, C. N. (2010). A review on forced degradation studies for drug substances and drug products. Journal of Pharmaceutical Science and Technology, 2(10), 310-316.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 6(4), 00189.
  • Sonawane, S., Gide, P., & Shinde, D. (2011). A review on stability indicating assay method. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1-6.
  • Pharmaffiliates. (n.d.). 4-Aminoisobenzofuran-1(3H)-one. Retrieved from [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430.
  • Espino, C. G., Wehn, P. M., Chow, J., & Du Bois, J. (2001). Synthesis of 1, 3-difunctionalized amine derivatives through selective C–H bond oxidation. Journal of the American Chemical Society, 123(28), 6935-6936.
  • Fiori, J., & Gleiter, R. (2006). Oxidative degradation of amines.
  • FDA. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(20), 3041-3069.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
  • Davis, H. E., & Gou, Y. (2017). Thermal degradation of amines for CO2 capture. Energy Procedia, 114, 1089-1100.
  • Freeman, A., & Edelman, M. (2004). Amine degradation in CO2 capture processes. Energy Procedia, 1(1), 1195-1202.
  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: an integrated approach. Journal of pharmaceutical and biomedical analysis, 24(5-6), 755-777.
  • Shah, B., Kakadiya, J., & Shah, P. (2011). A review on stability indicating HPLC method development. International Journal of ChemTech Research, 3(2), 704-714.
  • Smela, M. J., & Torosian, G. (2001). Forced degradation of pharmaceuticals. Pharmaceutical technology, 25(4), 58-66.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl (CAS No. 1820687-35-1), a compound of interest in various research and development pipelines. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the hazards and the corresponding disposal protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

The free base is classified under the Globally Harmonized System (GHS) with the hazard statement H301: Toxic if swallowed. Related amino-benzofuran derivatives are also classified as harmful if swallowed (Acute oral toxicity, Category 4), causing skin and eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1]. Therefore, it is prudent to handle 6-Amino-1,3-dihydroisobenzofuran-1-one HCl with a high degree of caution, assuming it possesses a similar or potentially enhanced hazard profile due to the hydrochloride salt.

Assumed Hazard Profile:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3 (Assumed)H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2 (Inferred)H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2 (Inferred)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Inferred)H335: May cause respiratory irritation[1]

The hydrochloride salt form likely enhances water solubility, a factor that must be considered in the context of environmental release. Under no circumstances should this compound be disposed of down the drain[2].

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, all handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory:

  • Hand Protection: Nitrile or butyl rubber gloves, inspected prior to use.

  • Eye/Face Protection: Tight-sealing safety goggles and a face shield if there is a risk of splashing.

  • Skin and Body Protection: A lab coat, with additional protective clothing if handling larger quantities.

  • Respiratory Protection: Not typically required when working in a functional fume hood. However, if dust or aerosols are generated outside of a hood, a NIOSH-approved respirator is necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For solid spills, gently cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Avoid raising dust. For liquid spills, absorb with an appropriate absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's environmental health and safety (EHS) guidelines.

Waste Segregation and Collection Workflow

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Waste containing 6-Amino-1,3-dihydroisobenzofuran-1-one HCl must be collected and segregated as a toxic organic solid waste.

Waste_Segregation_Workflow cluster_generation Point of Generation (Fume Hood) cluster_collection Waste Collection Area cluster_disposal Central Accumulation & Disposal start Unused/Expired Solid Compound solid_waste Labeled 'Toxic Organic Solid Waste' Container start->solid_waste Segregate as Solid Waste contaminated_materials Contaminated PPE, Weigh Boats, Wipes contaminated_materials->solid_waste Segregate as Solid Waste aqueous_solution Aqueous Solutions (if applicable) aqueous_waste Labeled 'Toxic Aqueous Waste' Container aqueous_solution->aqueous_waste Segregate as Aqueous Waste ehs_pickup EHS Hazardous Waste Pickup solid_waste->ehs_pickup aqueous_waste->ehs_pickup final_disposal Licensed Disposal Facility (Incineration) ehs_pickup->final_disposal

Caption: Waste Segregation Workflow for 6-Amino-1,3-dihydroisobenzofuran-1-one HCl.

Approved Disposal Procedures

The final disposal of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl must be conducted by a licensed hazardous waste disposal company. The primary recommended method of disposal is high-temperature incineration.

Operational Plan for Disposal:

  • Containerization:

    • Collect solid waste in a clearly labeled, sealable, and compatible container (e.g., a high-density polyethylene (HDPE) pail).

    • The label must include: "Hazardous Waste," the full chemical name "6-Amino-1,3-dihydroisobenzofuran-1-one HCl," the associated hazards (Toxic), and the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[3].

    • Ensure secondary containment is used to prevent the release of material in case of a container breach.

  • Pickup and Transport:

    • Schedule a pickup with your institution's EHS department or a contracted hazardous waste hauler.

    • Provide a complete inventory of the waste to the disposal professionals.

  • Final Disposition:

    • The licensed waste disposal facility will incinerate the material in a permitted hazardous waste incinerator. This process ensures the complete destruction of the organic molecule, converting it to less harmful components such as carbon dioxide, water, nitrogen oxides, and hydrogen chloride, which are then treated by the incinerator's emission control systems.

Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator to ensure full compliance with these regulations[1][4].

By adhering to these rigorous procedures, we can ensure that our pursuit of scientific advancement does not come at the cost of personal safety or environmental integrity. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the most current regulatory standards.

References

  • Fisher Scientific. (2010, November 2). Safety Data Sheet: 5-Amino-2,3-dihydrobenzofuran.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). 6-Aminoisobenzofuran-1(3H)-one.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Cayman Chemical. (2022, November 10). Product Information: Amino Tadalafil.
  • BLD Pharm. (n.d.). 1820687-35-1|6-Aminoisobenzofuran-1(3H)-one hydrochloride.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Spectrum Chemical. (2020, July 21). Safety Data Sheet: Hydrochloric Acid, 1 Percent (V/V), Aqueous Solution.
  • Chemos GmbH & Co. KG. (2020, April 7). Safety Data Sheet: Hydrochloric acid 20%.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
  • MSDS Europe. (n.d.). Hazard statements.
  • Sigma-Aldrich. (2025, September 24). Safety Data Sheet.
  • GHS. (n.d.). List of GHS Hazard and Precautionary Statements.
  • BLD Pharm. (n.d.). 3883-64-5|7-Aminoisobenzofuran-1(3H)-one.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.